Chmfl-48
Description
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Propriétés
Formule moléculaire |
C31H30F3N7O |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-1-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C31H30F3N7O/c1-20-3-6-26(15-28(20)41-19-25(17-37-41)24-13-21-7-8-35-29(21)36-16-24)38-30(42)22-4-5-23(27(14-22)31(32,33)34)18-40-11-9-39(2)10-12-40/h3-8,13-17,19H,9-12,18H2,1-2H3,(H,35,36)(H,38,42) |
Clé InChI |
VBEHBKABUGSUNX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
CHMFL-48: A Potent Kinase Inhibitor for Imatinib-Resistant Chronic Myeloid Leukemia
An In-Depth Technical Guide on the Mechanism of Action of a Novel BCR-ABL Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the mechanism of action of CHMFL-48, a novel, highly potent, type II kinase inhibitor. This compound has demonstrated significant efficacy against wild-type BCR-ABL and a range of imatinib-resistant mutants, including the notoriously difficult-to-treat T315I mutation, offering a promising therapeutic avenue for chronic myeloid leukemia (CML).
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the BCR-ABL kinase.[1][2] Its primary mechanism involves the potent suppression of the autophosphorylation of both wild-type and mutant forms of the BCR-ABL fusion protein.[2][3] This inhibition of the kinase's catalytic activity effectively blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells. Specifically, this compound has been shown to disrupt the phosphorylation of key signaling mediators, including the Signal Transducer and Activator of Transcription 5 (STAT5) and the CRK-like proto-oncogene (CRKL).[2][3] The interruption of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in BCR-ABL positive cells.[2][3]
Quantitative Analysis of Inhibitory Activity
This compound exhibits remarkable potency against both wild-type ABL kinase and its clinically relevant mutants. The following tables summarize the key quantitative data regarding its inhibitory and anti-proliferative activities.
Table 1: Biochemical Inhibitory Activity of this compound against ABL Kinase and its Mutants
| Kinase Target | IC50 (nM) | Comparative Potency |
| ABL wt | 1 | 70-fold more potent than imatinib |
| ABL T315I | 0.8 | Over 10,000-fold more potent than imatinib |
| ABL F317L | Data not available | Potent inhibition observed |
| ABL E255K | Data not available | Potent inhibition observed |
| ABL Y253F | Data not available | Potent inhibition observed |
| ABL M351T | Data not available | Potent inhibition observed |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from biochemical assays.[2][3]
Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
| Cell Line | BCR-ABL Status | GI50 (nM) |
| K562 | Wild-type | Data not available |
| BaF3-p210-T315I | T315I mutant | Data not available |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Signaling Pathway Inhibition
The constitutive activation of the BCR-ABL kinase in CML drives a cascade of downstream signaling events that promote cell proliferation and survival. This compound effectively abrogates these signals. The diagram below illustrates the BCR-ABL signaling pathway and the point of intervention by this compound.
Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Biochemical Kinase Inhibition Assay
A standard in vitro kinase assay is employed to determine the IC50 values of this compound against ABL kinase and its mutants.
Caption: Workflow for Biochemical Kinase Inhibition Assay.
Methodology:
-
Purified recombinant ABL kinase (wild-type or mutant) is incubated with a specific peptide substrate (e.g., Abltide) and ATP in a reaction buffer.
-
This compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
The anti-proliferative effects of this compound on CML cell lines are assessed using viability assays.
Methodology:
-
CML cells (e.g., K562, BaF3 expressing BCR-ABL constructs) are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo®.
-
The GI50 (concentration for 50% growth inhibition) is determined by analyzing the dose-response curve.
Western Blot Analysis of Signaling Pathway Inhibition
To confirm the on-target effect of this compound in a cellular context, western blotting is performed to assess the phosphorylation status of BCR-ABL and its downstream targets.
Methodology:
-
CML cells are treated with this compound at various concentrations for a defined time period.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of BCR-ABL (p-BCR-ABL), STAT5 (p-STAT5), and CRKL (p-CRKL), as well as antibodies for the total protein levels as loading controls.
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound in a living organism is evaluated using a murine xenograft model.
Methodology:
-
Immunocompromised mice are subcutaneously inoculated with CML cells (e.g., K562 or BaF3-p210-T315I).
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various dosages and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to confirm target inhibition).
Conclusion
This compound is a potent and selective type II kinase inhibitor with a well-defined mechanism of action against the BCR-ABL oncoprotein. Its ability to overcome resistance to existing therapies, particularly the T315I mutation, underscores its potential as a valuable therapeutic agent for chronic myeloid leukemia. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising compound.
References
Chmfl-48: A Technical Guide to its Target Identification as a Potent BCR-ABL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and characterization of Chmfl-48, a potent, orally active inhibitor of the BCR-ABL kinase. The fusion protein BCR-ABL is the primary pathogenic driver of Chronic Myeloid Leukemia (CML). This compound has demonstrated significant efficacy against both the wild-type (wt) BCR-ABL kinase and various imatinib-resistant mutants, including the highly refractory T315I mutation.
Core Target Protein: BCR-ABL Kinase
This compound has been identified as a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is central to the pathophysiology of CML. The inhibitor targets both the wild-type and mutated forms of the ABL kinase domain, which is crucial for overcoming acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) like imatinib.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key potency metrics.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-type ABL Kinase | Biochemical | 1 | [1] |
| T315I mutant ABL Kinase | Biochemical | 0.8 | [1] |
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the autophosphorylation of the BCR-ABL kinase.[1] This action blocks the initiation of downstream signaling cascades that are essential for the proliferation and survival of CML cells. Key downstream signaling mediators affected by this compound include STAT5 and CRKL.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in BCR-ABL positive cells.[1]
Signaling Pathway
The BCR-ABL signaling network is complex, involving multiple downstream pathways that regulate cell growth, proliferation, and survival. This compound's inhibition of BCR-ABL autophosphorylation effectively shuts down these oncogenic signals.
Experimental Protocols
While a specific, detailed publication for the experimental evaluation of this compound is not publicly available, the following protocols are representative of the methodologies used for the characterization of similar CHMFL series BCR-ABL inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant ABL kinases.
Methodology:
-
Recombinant wild-type and mutant ABL kinase domains are expressed and purified.
-
The kinase reaction is initiated in a buffer containing ATP and a suitable substrate peptide.
-
This compound is added in a series of dilutions to determine its inhibitory effect.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on BCR-ABL-dependent and independent cell lines.
Methodology:
-
Human CML cell lines (e.g., K562, MEG-01) and control cell lines are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.
Western Blot Analysis of Signaling Pathways
Objective: To confirm the inhibition of BCR-ABL and its downstream signaling pathways in cellular models.
Methodology:
-
BCR-ABL positive cells are treated with various concentrations of this compound for a short duration (e.g., 2-4 hours).
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies specific for phosphorylated and total forms of BCR-ABL, STAT5, CRKL, and other relevant signaling proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology:
-
CML cells are treated with this compound at concentrations around the GI50 value for 24-48 hours.
-
The cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in CML cells.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Apoptosis can be assessed by several methods, including:
-
Annexin V/PI Staining: Cells are stained with FITC-conjugated Annexin V and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assay: Cell lysates are incubated with a fluorogenic caspase substrate to measure the activity of executioner caspases like caspase-3 and -7.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel kinase inhibitor like this compound.
This guide provides a comprehensive overview of the target identification and mechanism of action of this compound. The potent and specific inhibition of the BCR-ABL kinase, including clinically relevant resistant mutants, positions this compound as a promising candidate for the treatment of Chronic Myeloid Leukemia. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential.
References
Unveiling CHMFL-ABL/KIT-155: A Technical Guide to its Synthesis and Chemical Properties
A deep dive into the potent dual kinase inhibitor, CHMFL-ABL/KIT-155, reveals its significant potential in targeted cancer therapy. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, chemical characteristics, and mechanism of action.
CHMFL-ABL/KIT-155, chemically known as 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, is a novel and highly potent type II dual kinase inhibitor.[1][2][3][4] It has demonstrated significant efficacy in targeting both ABL and c-KIT kinases, making it a promising candidate for the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[2][4][5] The compound is orally active and exhibits strong anti-proliferative activities against cancer cell lines driven by BCR-ABL and c-KIT.[1][2][3][4][6]
Chemical Properties at a Glance
A summary of the key chemical and pharmacological properties of CHMFL-ABL/KIT-155 is presented below, highlighting its potent inhibitory activity against a range of kinases.
| Property | Value | Reference(s) |
| Molecular Formula | C33H38F3N5O3 | [1] |
| Molecular Weight | 609.68 g/mol | [1] |
| CAS Number | 2081093-21-0 | [1] |
| ABL IC50 | 46 nM | [2][4][5] |
| c-KIT IC50 | 75 nM | [2][4][5] |
| BLK IC50 | 81 nM | [1][6] |
| LCK IC50 | 12 nM | [1][6] |
| PDGFRβ IC50 | 80 nM | [1][6] |
| CSF1R IC50 | 227 nM | [1][6] |
| DDR1 IC50 | 116 nM | [1][6] |
| DDR2 IC50 | 325 nM | [1][6] |
Synthesis of CHMFL-ABL/KIT-155
The synthesis of CHMFL-ABL/KIT-155 is a complex, multi-step process. While detailed, step-by-step experimental protocols are proprietary and typically found in the supporting information of the primary scientific literature, a general synthetic strategy can be outlined. The synthesis likely proceeds through the strategic coupling of three key molecular fragments:
-
A central substituted benzamide (B126) core.
-
A piperidin-4-yloxy moiety functionalized with a nicotinoyl group.
-
A substituted phenylamine bearing a (4-methylpiperazin-1-yl)methyl group.
The final key step in the synthesis would involve the formation of an amide bond, linking the carboxylic acid of the benzamide core with the amino group of the substituted phenylamine to yield the final CHMFL-ABL/KIT-155 molecule. For the precise and detailed experimental protocol, readers are directed to the original publication by Qiang Wang and colleagues in the Journal of Medicinal Chemistry.[1][2][3][4]
Mechanism of Action: Signaling Pathway Inhibition
CHMFL-ABL/KIT-155 exerts its therapeutic effects by inhibiting the downstream signaling pathways mediated by the BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase.[2][4][5] This inhibition effectively blocks the molecular signals that promote uncontrolled cell proliferation and survival in cancer cells, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Caption: Inhibition of BCR-ABL and c-KIT signaling by CHMFL-ABL/KIT-155.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The inhibitory potency of CHMFL-ABL/KIT-155 against its target kinases is quantified through in vitro kinase inhibition assays. The general workflow for such an assay is depicted below. This process allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Caption: Workflow for determining the IC50 value of CHMFL-ABL/KIT-155.
References
- 1. abmole.com [abmole.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of 4âMethylâNâ(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Technical Guide to the Selectivity Profile of CHMFL Kinase Inhibitors
For Immediate Release
This technical guide provides an in-depth analysis of the kinase selectivity profile of CHMFL inhibitors, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Due to the limited availability of public data for a compound specifically named "Chmfl-48," this report focuses on a well-characterized example from the same chemical family, CHMFL-ABL/KIT-155 , to illustrate the typical selectivity and methodologies employed in the characterization of CHMFL compounds.
Executive Summary
The development of targeted kinase inhibitors is a cornerstone of modern precision medicine. Understanding the selectivity profile of these inhibitors across the human kinome is paramount for predicting their efficacy and potential off-target effects. This guide details the kinase selectivity of CHMFL-ABL/KIT-155, a potent type II ABL/KIT dual kinase inhibitor, as determined by a comprehensive KINOMEscan™ assay. The methodologies for biochemical and cell-based assays are also presented to provide a complete picture of the inhibitor's characterization.
Kinase Selectivity Profile of CHMFL-ABL/KIT-155
The selectivity of CHMFL-ABL/KIT-155 was comprehensively profiled against a panel of 468 kinases and mutants using the KINOMEscan™ platform at a concentration of 1 µM. The results demonstrate a high degree of selectivity for its primary targets, ABL and c-KIT kinases. The selectivity is quantified using a selectivity score (S Score), where a lower score indicates higher selectivity.
Table 1: Biochemical Potency and Kinase Selectivity of CHMFL-ABL/KIT-155
| Target Kinase | IC50 (nM) | KINOMEscan™ Selectivity (S Score @ 1 µM) |
| ABL | 46 | 0.03 |
| c-KIT | 75 | 0.03 |
Data sourced from a study on the discovery of CHMFL-ABL/KIT-155 as a novel potent type II ABL/KIT dual kinase inhibitor.
The low S Score of 0.03 at a 1 µM concentration across 468 kinases underscores the remarkable selectivity of CHMFL-ABL/KIT-155, a desirable characteristic for minimizing off-target toxicities.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of selectivity data. The following sections detail the protocols for the key assays used in the characterization of CHMFL-ABL/KIT-155.
KINOMEscan™ Assay Protocol
The KINOMEscan™ technology is a competition-based affinity binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, which is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase-Ligand Interaction: A proprietary kinase-tagged phage is incubated with the test compound and an immobilized ligand.
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase active site.
-
Capture: The amount of kinase that binds to the immobilized ligand is captured on a solid support.
-
Quantification: The amount of captured kinase is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The results are reported as a percentage of the DMSO control, and a selectivity score is calculated based on the number of kinases inhibited above a certain threshold.
Biochemical Kinase Inhibition Assay (IC50 Determination)
To determine the half-maximal inhibitory concentration (IC50), enzymatic assays are performed.
Methodology:
-
Reaction Mixture: Purified recombinant kinase is incubated with the substrate (e.g., a peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Enzymatic Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as mobility shift assays or assays using phosphospecific antibodies.
-
IC50 Calculation: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assays
Cell-based assays are critical to assess the on-target activity of the inhibitor in a biological context.
Methodology:
-
Cell Seeding: Cancer cell lines driven by the target kinases (e.g., K562 for BCR-ABL) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).
-
GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or 50% inhibition of proliferation (IC50) is determined from the dose-response curve.
Signaling Pathways
CHMFL-ABL/KIT-155 targets the ABL and c-KIT kinases, which are key drivers in certain cancers. Understanding their signaling pathways provides context for the inhibitor's mechanism of action.
BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, driving the proliferation of hematopoietic cells in CML.
c-KIT Signaling Pathway in Gastrointestinal Stromal Tumors (GIST)
Mutations in the c-KIT receptor tyrosine kinase lead to its constitutive activation, promoting cell growth and survival in GIST.
Chmfl-48: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Chmfl-48, a potent kinase inhibitor. The available scientific literature primarily characterizes this compound as a highly effective inhibitor of the BCR-ABL kinase, including its wild-type form and various imatinib-resistant mutants. While the initial inquiry focused on FMS-like tyrosine kinase 3 (FLT3), current public data on the direct binding affinity and kinetics of this compound with FLT3 is limited. Therefore, this guide will focus on its well-documented activity against BCR-ABL and provide generalizable experimental protocols.
Executive Summary
This compound is an orally active kinase inhibitor with potent activity against wild-type BCR-ABL and the gatekeeper T315I mutant, a common source of resistance to first-line therapies in Chronic Myeloid Leukemia (CML).[1][2] Its mechanism of action involves the inhibition of BCR-ABL autophosphorylation, which subsequently disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Quantitative Data: Binding Affinity and Potency
The following tables summarize the available quantitative data for this compound's inhibitory activity against its primary target, BCR-ABL.
Table 1: Biochemical Potency of this compound Against ABL Kinase
| Target | IC50 (nM) | Notes |
| ABL wild-type (wt) | 1 | Biochemical assay.[1][2] |
| ABL T315I mutant | 0.8 | Biochemical assay.[1][2] |
Note on FLT3 Kinase: Extensive searches for direct binding affinity (Kd) and kinetic parameters (kon, koff) of this compound specifically against FLT3 kinase did not yield quantitative data. While some multi-kinase inhibitors targeting BCR-ABL also show activity against FLT3, specific data for this compound is not publicly available at this time.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the binding affinity and cellular activity of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
Workflow for Biochemical IC50 Determination
Caption: Workflow of a typical biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer (e.g., containing DMSO).
-
Kinase Reaction: In a 96-well plate, add the purified kinase (e.g., recombinant ABL) to each well, followed by the diluted this compound or a vehicle control.
-
Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Autophosphorylation Assay (Example Protocol)
This assay measures the ability of this compound to inhibit the autophosphorylation of its target kinase within a cellular context.
Workflow for Cellular Autophosphorylation Assay
Caption: Workflow of a cellular autophosphorylation assay.
Methodology:
-
Cell Culture: Culture cells that endogenously express the target kinase (e.g., K562 cells for BCR-ABL).
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-BCR-ABL) and another antibody for the total protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the reduction in autophosphorylation at different this compound concentrations.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a label-free technique used to measure the kinetics of binding interactions, including the association (on-rate, ka) and dissociation (off-rate, kd) constants, from which the equilibrium dissociation constant (KD) can be calculated.
Workflow for SPR Analysis
References
The Structural Biology and Crystallography of Chmfl-48: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural biology and crystallography of Chmfl-48, a potent dual inhibitor of ABL and c-KIT kinases. The following sections detail the quantitative biochemical and cellular data, the experimental protocols for structural determination, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound, also known as CHMFL-ABL/KIT-155, demonstrates potent inhibition of both ABL and c-KIT kinases. Its activity has been characterized through biochemical assays and cellular proliferation studies. The compound exhibits high selectivity, a crucial feature for minimizing off-target effects in drug development.
Table 1: Biochemical Inhibitory Activity of this compound (CHMFL-ABL/KIT-155) [1][2]
| Target Kinase | IC50 (nM) |
| ABL | 46 |
| c-KIT | 75 |
| BLK | 81 |
| CSF1R | 227 |
| DDR1 | 116 |
| DDR2 | 325 |
| LCK | 12 |
| PDGFRβ | 80 |
Table 2: Anti-proliferative Activity of a closely related compound, CHMFL-074 [3]
| Cell Line | Driven by | GI50 (nM) |
| K562 | BCR-ABL | 56 |
| MEG-01 | BCR-ABL | 18 |
| KU812 | BCR-ABL | 57 |
Mechanism of Action and Biological Effects
CHMFL-ABL/KIT-155 acts as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition is characterized by a distinct hinge-binding interaction, where a hydrogen bond is formed between the NH on the kinase backbone and the carbonyl oxygen of the inhibitor[1][2]. The biological consequences of this inhibition in cancer cell lines include:
-
Blockage of BCR-ABL/c-KIT mediated signaling pathways.
-
Arrest of cell cycle progression.
Structural Biology and Crystallography
The structural basis for the inhibitory activity of the Chmfl class of compounds has been elucidated through X-ray crystallography. The crystal structure of the ABL1 kinase domain in complex with a closely related inhibitor, CHMFL-074, has been determined to a resolution of 1.53 Å (PDB ID: 5HU9)[3]. This structure reveals the key interactions that contribute to the inhibitor's potency and selectivity.
Table 3: Crystallographic Data for ABL1 in Complex with CHMFL-074 (PDB ID: 5HU9) [3]
| Parameter | Value |
| Resolution | 1.53 Å |
| R-Value Work | 0.186 |
| R-Value Free | 0.196 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c) | 51.58, 86.83, 71.91 Å |
| Unit Cell Angles (α, β, γ) | 90, 90, 90 ° |
Experimental Protocols
The following protocols are based on the methodologies reported for the structural determination of the ABL1 kinase domain in complex with CHMFL-074[3].
Protein Expression and Purification:
-
The human ABL1 kinase domain (residues 229-512) was cloned into a pFastBac1 vector with a TEV-cleavable N-terminal His6-tag.
-
The construct was used to generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen).
-
Spodoptera frugiperda (Sf9) insect cells were infected with the recombinant baculovirus to express the ABL1 protein.
-
The cells were harvested, and the protein was purified from the cell lysate using Ni-NTA affinity chromatography.
-
The His6-tag was removed by TEV protease cleavage.
-
Further purification was achieved through size-exclusion chromatography.
Crystallization:
-
The purified ABL1 protein was concentrated to 10 mg/mL.
-
The protein was incubated with a 3-fold molar excess of CHMFL-074.
-
Crystals were grown at 4°C using the hanging drop vapor diffusion method.
-
The reservoir solution contained 0.1 M MES (pH 6.5), 25% (w/v) PEG 2000 MME, and 0.2 M sodium chloride.
Data Collection and Structure Determination:
-
Crystals were cryo-protected using the reservoir solution supplemented with 20% (v/v) glycerol (B35011) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron source.
-
The data were processed and scaled using appropriate software packages.
-
The structure was solved by molecular replacement using a previously determined ABL kinase structure as the search model.
-
The model was refined using iterative cycles of manual model building and computational refinement.
Visualizations
Signaling Pathways
The following diagrams illustrate the central role of ABL and c-KIT in cellular signaling and how their inhibition by this compound can impact cancer cell survival.
Caption: BCR-ABL signaling pathway and its inhibition by this compound.
Caption: c-KIT signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the structural determination of a kinase-inhibitor complex.
Caption: Experimental workflow for kinase-inhibitor crystallography.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. | Semantic Scholar [semanticscholar.org]
- 3. rcsb.org [rcsb.org]
No Information Available for Chmfl-48
A comprehensive search for "Chmfl-48" has yielded no publicly available data regarding its in vitro enzymatic assays, kinase selectivity, or mechanism of action.
The search results did identify several other kinase inhibitors from the "CHMFL" series, such as CHMFL-FLT3-165, CHMFL-ABL/KIT-155, and CHMFL-074. However, none of the retrieved documents contained any mention of "this compound."
This lack of information prevents the creation of the requested in-depth technical guide. Consequently, no quantitative data is available to summarize in tables, no experimental protocols can be detailed, and no signaling pathways or experimental workflows can be visualized.
It is possible that "this compound" is a new or proprietary compound for which research has not yet been published in the public domain, or that the designation may be incorrect. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the nomenclature and consult internal or proprietary databases for the most accurate and up-to-date information.
Chmfl-48: A Technical Guide to Cell-Based Assay Development for a Potent BCR-ABL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development of cell-based assays for the characterization of Chmfl-48, a novel type II kinase inhibitor. This compound has demonstrated significant potency against wild-type BCR-ABL and, notably, the gatekeeper T315I mutant, a common source of resistance to first and second-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). This document outlines the core methodologies for evaluating the cellular activity of this compound, including its inhibitory effects on cell proliferation, induction of apoptosis, and modulation of downstream signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical | ABL wt | 1 |
| This compound | Biochemical | ABL T315I | 0.8 |
| Imatinib | Biochemical | ABL wt | ~70 |
| Imatinib | Biochemical | ABL T315I | >10,000 |
| Compound | Cell Line | Assay | Parameter | Value (nM) |
| This compound | K562 (BCR-ABL wt) | Proliferation | GI50 | Data not available in abstracts |
| This compound | Ba/F3 p210-T315I | Proliferation | GI50 | Data not available in abstracts |
Absence of specific GI50 values in the provided search results is noted. Researchers should perform cell viability assays as described in the protocols below to determine these values.
Core Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are foundational for assessing the cellular impact of kinase inhibitors like this compound.
Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
BCR-ABL positive cell lines (e.g., K562, Ba/F3 expressing BCR-ABL wt or T315I)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells after treatment with this compound for a specified time (e.g., 24, 48 hours).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only stained cells should be used for compensation and gating.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells after inhibitor treatment.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 1 hour at 4°C.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blot Analysis of BCR-ABL Downstream Signaling
This technique is used to detect the phosphorylation status of BCR-ABL and its key downstream targets, STAT5 and CRKL, to confirm target engagement by this compound.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-CRKL, anti-CRKL, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the signal using an imaging system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes described in this guide.
A Technical Guide to the Effects of Novel Kinase Inhibitors on Cancer Cell Signaling Pathways
This guide provides an in-depth overview of the mechanisms of action of novel kinase inhibitors, with a focus on their effects on critical cancer cell signaling pathways. While specific data for "Chmfl-48" is not publicly available, this document will utilize closely related and well-characterized compounds from the "CHMFL" series of inhibitors, specifically targeting FMS-like tyrosine kinase 3 (FLT3), and the IRAK-4 inhibitor CA-4948, as illustrative examples. These compounds serve as excellent models for understanding how targeted kinase inhibition can disrupt oncogenic signaling and provide therapeutic benefits in various cancers.
This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and kinase inhibitor research.
Core Concepts in Kinase Inhibition for Cancer Therapy
Protein kinases are crucial regulators of a wide array of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a significant class of anti-cancer drugs, with over 80 approved by the FDA.[1] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and inhibiting aberrant signaling.[1]
Featured Kinase Inhibitors and Their Targets
This guide will focus on the following representative kinase inhibitors to illustrate their effects on cancer cell signaling:
-
CHMFL-FLT3-362 and CHMFL-FLT3-165: These are novel, highly potent inhibitors of FLT3, particularly targeting the internal tandem duplication (ITD) mutation (FLT3-ITD), a common driver of Acute Myeloid Leukemia (AML).[3]
-
CA-4948: A potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways often co-opted by cancer cells.[4][5]
Quantitative Data on Inhibitor Potency and Efficacy
The following tables summarize the available quantitative data for the featured kinase inhibitors, providing insights into their potency and efficacy in various experimental models.
Table 1: Biochemical and Cellular Potency of CHMFL-FLT3 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) | Selectivity vs. c-KIT | Reference |
| CHMFL-FLT3-165 | FLT3-wt | 12 | <100 (in BaF3 cells) | >20-fold | |
| FLT3-ITD | 4 | ||||
| CHMFL-FLT3-362 | FLT3-ITD | Not Specified | Not Specified | High | [3] |
| FLT3-wt | Not Specified | 30-fold less potent vs. ITD | [3] |
Table 2: In Vivo Efficacy of CHMFL-FLT3-362 in AML Xenograft Model
| Dosage | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| 150 mg/kg/day | 95% | Subcutaneous MV4-11 xenograft | [3] |
Table 3: Efficacy of CA-4948 in Cancer Models
| Cancer Type | Model | Effect | Reference |
| Primary CNS Lymphoma (PCNSL) | Patient-Derived Xenograft (PDX) | Single-agent activity | [6] |
| Melanoma Brain Metastases (MBM) | Murine models | Single-agent activity | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | PDX models | Anti-tumor activity | [5] |
Signaling Pathways Targeted by Featured Inhibitors
The FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, associated with a poor prognosis.[7] The most frequent mutation is an internal tandem duplication (FLT3-ITD) in the juxtamembrane domain, which leads to constitutive activation of the kinase.[3][8] This results in the uncontrolled proliferation and survival of leukemia cells through downstream pathways such as RAS/MAPK and PI3K/AKT.[1][9]
CHMFL-FLT3 inhibitors, like CHMFL-FLT3-165 and CHMFL-FLT3-362, are designed to specifically target this constitutively active FLT3-ITD, thereby inhibiting downstream signaling and inducing apoptosis in AML cells.[3] A significant challenge in FLT3 inhibitor development is overcoming resistance mutations, such as the "gatekeeper" mutation F691L.[7][8] Some novel inhibitors show efficacy against such resistant mutants.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Inhibitors. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 3. Scientists Discover a Novel FLT3-ITD Mutants Selective Inhibitor----Chinese Academy of Sciences [english.cas.cn]
- 4. Research Snapshot: Study reveals targeting a specific protein with a small molecule inhibitor can improve outcomes » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 5. curis.com [curis.com]
- 6. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CHMFL-ABL/KIT-155 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHMFL-ABL/KIT-155 is a novel, highly potent, type II dual kinase inhibitor targeting both ABL and c-KIT kinases.[1] Its mechanism of action involves the blockage of signaling pathways mediated by these kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cell lines where these pathways are dysregulated.[1] These application notes provide detailed protocols for the treatment of cell cultures with CHMFL-ABL/KIT-155 and subsequent analysis of its effects on cell viability and target kinase activity.
Mechanism of Action
CHMFL-ABL/KIT-155 functions as a type II kinase inhibitor, binding to the inactive conformation of ABL and c-KIT kinases. This binding event prevents the conformational change required for kinase activation, thereby inhibiting downstream signaling. The primary signaling pathways affected are the BCR-ABL and c-KIT mediated pathways, which are critical for the proliferation and survival of certain cancer cells, such as those found in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1] Inhibition of these pathways by CHMFL-ABL/KIT-155 leads to a reduction in the phosphorylation of downstream effector proteins, ultimately resulting in cell cycle arrest and apoptosis.[1]
Caption: Signaling pathway inhibited by CHMFL-ABL/KIT-155.
Data Presentation
The following table summarizes the inhibitory activity of CHMFL-ABL/KIT-155 against its target kinases and its anti-proliferative effects on relevant cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value |
| ABL Kinase | Biochemical Assay | 46 nM[1] |
| c-KIT Kinase | Biochemical Assay | 75 nM[1] |
| K562 (CML) | Cell Proliferation | Data not available |
| GIST-T1 (GIST) | Cell Proliferation | Data not available |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of CHMFL-ABL/KIT-155 on the viability of adherent or suspension cells.
Materials:
-
CHMFL-ABL/KIT-155 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of CHMFL-ABL/KIT-155 in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of CHMFL-ABL/KIT-155 used.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2][3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blotting
This protocol is for analyzing the phosphorylation status of ABL, c-KIT, and their downstream targets in response to CHMFL-ABL/KIT-155 treatment.
Materials:
-
Cells treated with CHMFL-ABL/KIT-155
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ABL, anti-ABL, anti-phospho-c-KIT, anti-c-KIT, and antibodies for downstream targets)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., film or digital imager)
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5][6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Washing: Wash the membrane six times with TBST for 5 minutes each.[5][6]
-
Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[4][5][6]
Caption: Western blotting experimental workflow.
Protocol 3: In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of CHMFL-ABL/KIT-155 on the enzymatic activity of ABL and c-KIT kinases. A variety of formats can be used, including radiometric, fluorescence-based, or luminescence-based assays.[7] The following is a general protocol for a fluorescence-based assay.
Materials:
-
Recombinant ABL or c-KIT kinase
-
Kinase buffer
-
ATP
-
Specific substrate peptide
-
CHMFL-ABL/KIT-155
-
Detection reagent (e.g., phosphospecific antibody conjugated to a fluorophore)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and varying concentrations of CHMFL-ABL/KIT-155 in the kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined amount of time.
-
Stop Reaction: Stop the reaction by adding EDTA.
-
Detection: Add the detection reagent (e.g., a europium-labeled anti-phospho-antibody and an Alexa Fluor® 647-labeled tracer for a LanthaScreen® assay) and incubate to allow for binding.[8]
-
Fluorescence Measurement: Measure the fluorescence signal (e.g., FRET) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of CHMFL-ABL/KIT-155 and determine the IC50 value.
Caption: General workflow for an in vitro kinase assay.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Chmfl-48 Dosage in In Vivo Mouse Models
Disclaimer: Publicly available information regarding the specific in vivo dosage and administration of Chmfl-48 in mouse models is limited. The following application notes and protocols are based on data from related CHMFL (Hefei Institutes of Physical Science) kinase inhibitors, such as CHMFL-KIT-110 and CHMFL-074. Researchers should consider this information as a starting point and conduct dose-finding and toxicity studies for this compound.
Introduction
This compound is a novel small molecule kinase inhibitor developed for potential therapeutic applications. Preclinical evaluation in in vivo mouse models is a critical step to determine its efficacy, pharmacokinetics, and safety profile. These notes provide a comprehensive guide for researchers on designing and executing in vivo studies with this compound, with a focus on dosage and administration protocols derived from analogous compounds.
Data Presentation: In Vivo Efficacy of Related CHMFL Kinase Inhibitors
The following table summarizes the in vivo dosage and efficacy data from published studies on CHMFL kinase inhibitors that are structurally or functionally related to this compound. This data can inform the initial dose selection for this compound studies.
| Compound Name | Mouse Model | Cell Line | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| CHMFL-KIT-110 | Nude Mice (Xenograft) | GIST-882 | Oral Gavage | 10, 30, 100 mg/kg/day | 28 days | Dose-dependent | [1] |
| CHMFL-KIT-110 | Nude Mice (Xenograft) | GIST-T1 | Oral Gavage | 25 mg/kg bid | 28 days | 86.35% | [1] |
| CHMFL-074 | Nude Mice (Xenograft) | K562 | Oral Gavage | 25, 50, 100 mg/kg/day | 12 days | Dose-dependent (65% at 100 mg/kg/day) |
Experimental Protocols
Animal Models
Immunocompromised mouse strains such as BALB/c nude mice or NOD-SCID mice are commonly used for establishing xenograft models with human cancer cell lines. The choice of the mouse strain should be appropriate for the specific cell line being used. Animal care and experimental procedures should adhere to institutional and national guidelines.
Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Formulation and Administration of this compound
-
Formulation: Based on related compounds, this compound is likely to be formulated for oral administration. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a mixture of solvents like polyethylene (B3416737) glycol (PEG) and saline. The formulation should be optimized to ensure stability and bioavailability.
-
Administration Route: Oral gavage is a common and effective route for administering small molecule inhibitors in mice.
-
Dosing Schedule: A once-daily (qd) or twice-daily (bid) dosing schedule is typical. The frequency will depend on the pharmacokinetic properties of this compound.
Protocol for Oral Gavage:
-
Prepare the this compound formulation at the desired concentration.
-
Accurately weigh each mouse to determine the correct volume of the formulation to be administered.
-
Gently restrain the mouse and use a proper-sized gavage needle to deliver the formulation directly into the stomach.
-
Administer the vehicle alone to the control group.
-
Monitor the mice for any signs of toxicity or distress after administration.
Efficacy Assessment
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of general health and potential toxicity.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis such as histopathology, immunohistochemistry, or Western blotting to assess target engagement and downstream signaling effects.
Visualization of Key Processes
Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
Application Notes and Protocols for Chmfl-48 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Chmfl-48 and its analogs in preclinical animal studies, primarily focusing on oral and intravenous routes. The information is compiled from published research on closely related Chmfl compounds, offering a foundational guide for investigators.
Data Presentation: Quantitative Administration Parameters
The following tables summarize key quantitative data from animal studies involving this compound analogs. This information is crucial for designing pharmacokinetic and efficacy studies.
Table 1: Oral Administration Data for Chmfl Analogs in Rodent Models
| Compound | Animal Model | Dosage | Vehicle | Bioavailability | Study Type |
| CHMFL-ABL-053 | K562 Xenograft (Mouse) | 50 mg/kg/day | Not Specified | 24% (in rats) | Efficacy |
| CHMFL-KIT-110 | GIST-T1 Xenograft (Mouse) | 25 mg/kg bid | Solid Dispersion | 10.91% (as HYGT-110) | Efficacy & PK/PD |
| CHMFL-KIT-110 | GIST-882 Xenograft (Mouse) | 10, 30, and 100 mg/kg/day | Solid Dispersion | Not Specified | Efficacy |
| G7883 (Model Compound) | Mouse | 25 and 250 mg/kg | 0.6% Methylcellulose (B11928114), 0.2% Tween80 in water | Low | Pharmacokinetics |
Table 2: Intravenous Administration Data for a Model Compound
| Compound | Animal Model | Dosage | Vehicle | Study Type |
| G7883 (Model Compound) | Mouse (iPRECIO pump) | 0.8 mg/kg/h | 20% DMSO, 80% PEG400 | Pharmacokinetics |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is a standard method for delivering precise doses of this compound orally.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose and 1% Tween 80 in sterile water)
-
Sterile syringes (1 ml)
-
Oral gavage needles (18-20 gauge for mice, with a rounded tip)[1]
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[2]
-
Allow mice to acclimate to the procedure room to minimize stress.
-
-
Formulation Preparation:
-
Prepare the this compound formulation in the chosen vehicle. Ensure the compound is uniformly suspended or dissolved. Sonication may be required for poorly soluble compounds. A common vehicle for oral dosing of hydrophobic molecules is an aqueous solution containing a suspending agent like carboxymethyl cellulose (B213188) (CMC) or methylcellulose, and a surfactant like Tween 80.[3][4]
-
-
Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head. The head and body should be in a straight line.[5]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[1][5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1][2]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[5]
-
Once the needle is in the esophagus to the predetermined depth, administer the formulation slowly and steadily.[2]
-
Withdraw the needle gently in the same direction it was inserted.[1]
-
-
Post-Administration Monitoring:
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This protocol is suitable for pharmacokinetic studies requiring direct entry of this compound into the systemic circulation.
Materials:
-
This compound compound
-
Sterile vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and PEG400)[6]
-
Sterile syringes (0.5-1 ml)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal and Formulation Preparation:
-
Weigh the mouse to calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[7]
-
Prepare the this compound solution in a sterile, pyrogen-free vehicle. Ensure the compound is fully dissolved.
-
Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[8]
-
-
Administration:
-
Place the mouse in a restraining device.
-
Wipe the tail with 70% ethanol to clean the injection site and improve vein visualization.
-
Locate one of the lateral tail veins.
-
With the needle bevel facing up, insert the needle parallel to the vein at a shallow angle.[7][8] A successful insertion may result in a small flash of blood in the needle hub.[8]
-
Slowly inject the solution. There should be no resistance. If a bleb forms under the skin, the needle is not in the vein and should be withdrawn.[7]
-
If the first attempt is unsuccessful, move to a more proximal site on the same vein or use the other lateral tail vein. A maximum of two attempts per vein is recommended.[7]
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathways
This compound and its analogs are potent kinase inhibitors targeting pathways such as BCR-ABL and c-KIT, which are crucial in certain cancers.
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for a xenograft model study with this compound.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. depts.ttu.edu [depts.ttu.edu]
Dissolving Chmfl-48 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Chmfl-48, a potent, orally active inhibitor of BCR-ABL kinase. These guidelines are intended to assist researchers in preparing this compound for various experimental applications, including in vitro kinase assays, cell-based assays, and in vivo studies.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor targeting wild-type BCR-ABL and its various imatinib-resistant mutants. To ensure accurate and reproducible experimental results, proper dissolution and handling are critical. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 10 mM | Vendor Data |
| Ethanol | Information Not Available | - | - |
| Water | Information Not Available | - | - |
| PEG300, Tween-80, Saline | Used as a vehicle for in vivo studies | 5 mg/mL | Lu T, et al., 2021 |
Note: It is highly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
Stock Solution Preparation and Storage
1. Preparation of a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
-
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 573.61 g/mol ), weigh out 5.7361 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
2. Storage of Stock Solutions:
-
Store the DMSO stock solution at -20°C for short-term storage (up to 1-2 months).
-
For long-term storage, it is recommended to store the aliquots at -80°C.
-
Protect the stock solution from light.
Experimental Protocols
In Vitro Kinase Assays
For in vitro kinase assays, the this compound DMSO stock solution is typically diluted to the desired final concentration in the kinase assay buffer.
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Further dilute the intermediate solutions into the final kinase assay buffer to achieve the desired working concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent effects on enzyme activity.
-
Cell-Based Assays
For cell-based assays, it is crucial to determine the optimal working concentration through dose-response experiments.
-
Working Solution Preparation:
-
Prepare a series of dilutions of the 10 mM this compound DMSO stock solution in cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%). A vehicle control (medium with the same percentage of DMSO) should always be included in the experiment.
-
In Vivo Animal Studies
For in vivo studies in murine models, this compound has been administered orally. The following formulation has been reported:
-
Vehicle Composition:
-
5% DMSO
-
30% PEG300
-
5% Tween-80
-
60% Saline
-
-
Preparation of Dosing Solution (Example for a 5 mg/mL solution):
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex to mix.
-
Add saline to the final volume and vortex thoroughly to ensure a homogenous suspension.
-
The dosing solution should be prepared fresh daily.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions for experimental use.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Application Notes: Chmfl-48 for Immunoprecipitation of BCR-ABL Kinase
For Research Use Only.
Introduction
Chmfl-48 is an orally active and potent inhibitor of the BCR-ABL fusion kinase.[1] It has demonstrated efficacy against both the wild-type BCR-ABL kinase and various imatinib-resistant mutations, making it a valuable tool for studying the signaling pathways and protein interactions associated with Chronic Myeloid Leukemia (CML). Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (antigen) out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Co-immunoprecipitation (Co-IP) is a variation of this technique used to study protein-protein interactions.
These application notes provide a detailed protocol for the immunoprecipitation of the BCR-ABL kinase from cell lysates, which can be used to study the effects of this compound on BCR-ABL and its interacting partners. The protocol is intended for researchers, scientists, and drug development professionals investigating BCR-ABL-driven signaling and the mechanism of action of novel inhibitors like this compound.
Data Presentation
The following table presents illustrative quantitative data from a hypothetical experiment designed to measure the effect of this compound on the immunoprecipitation of BCR-ABL and its association with a downstream substrate.
| Experimental Condition | Total BCR-ABL in Lysate (Relative Units) | Immunoprecipitated BCR-ABL (Relative Units) | Co-Immunoprecipitated Substrate (Relative Units) |
| Vehicle Control (DMSO) | 100 | 85 | 75 |
| This compound (100 nM) | 100 | 82 | 30 |
| This compound (500 nM) | 100 | 88 | 15 |
| Non-specific IgG Control | 100 | 5 | 2 |
Note: The data above are for illustrative purposes only and do not represent actual experimental results.
Signaling Pathway Diagram
The diagram below illustrates the simplified BCR-ABL signaling pathway. BCR-ABL is a constitutively active tyrosine kinase that activates numerous downstream pathways, leading to increased cell proliferation and survival. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Immunoprecipitation of BCR-ABL Kinase
This protocol describes the immunoprecipitation of BCR-ABL from cultured cells treated with this compound or a vehicle control.
Materials:
-
K562 cells (or other BCR-ABL positive cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
Anti-BCR-ABL antibody
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE sample buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment: Culture K562 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with the desired concentration of this compound or DMSO for the specified time.
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.
-
Immunoprecipitation:
-
To 500 µg of cell lysate, add 2-5 µg of anti-BCR-ABL antibody or isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold lysis buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein.
-
Pellet the beads with a magnetic stand and collect the supernatant for analysis by Western blotting.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunoprecipitation protocol.
Caption: Workflow for immunoprecipitation of BCR-ABL kinase.
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms with CHMFL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CHMFL series inhibitors, a class of potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors, to investigate mechanisms of drug resistance in Acute Myeloid Leukemia (AML). The CHMFL compounds, developed at the High Magnetic Field Laboratory of the Chinese Academy of Sciences, have demonstrated significant efficacy against both wild-type and mutated forms of FLT3, including those conferring resistance to other therapies.
Introduction to FLT3 and Drug Resistance in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and lead to constitutive activation of the kinase.[2] This aberrant signaling drives uncontrolled cell proliferation and survival, making FLT3 a key therapeutic target.[1][3]
Despite the development of several FLT3 inhibitors, drug resistance remains a significant clinical challenge. Resistance can arise through secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways that render the cells independent of FLT3 signaling.[4][5] The CHMFL series of inhibitors, including compounds like CHMFL-FLT3-122, have been designed to overcome some of these resistance mechanisms.[3]
CHMFL-FLT3-122: A Tool for Studying Drug Resistance
CHMFL-FLT3-122 is a potent and selective, orally active FLT3 kinase inhibitor.[3] It exhibits high selectivity for FLT3 over other kinases like BTK and c-KIT, which is advantageous for minimizing off-target effects.[3] Its ability to inhibit various forms of FLT3 makes it an excellent tool for elucidating the molecular mechanisms of both sensitivity and resistance to FLT3-targeted therapies.
Quantitative Data for CHMFL-FLT3-122
The following table summarizes the inhibitory activity of CHMFL-FLT3-122 against various kinases.
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 40 | [3] |
| BTK | 421 | [3] |
| c-KIT | 559 | [3] |
Experimental Protocols
Cell Viability Assay to Determine Drug Sensitivity
This protocol is designed to assess the cytotoxic effects of a CHMFL inhibitor on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
CHMFL inhibitor (e.g., CHMFL-FLT3-122) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the CHMFL inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted inhibitor to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Ibrutinib selectively targets FLT3-ITD in mutant FLT3-positive AML----High Magnetic Field Laboratory, Chinese Academy of Sciences [english.hmfl.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AML1-ETO inhibits acute myeloid leukemia immune escape by CD48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Disitamab Vedotin (RC48) in Combination Therapies
A Note on Nomenclature: The initial query for "Chmfl-48" did not yield specific results for a drug with that designation. It is highly probable that this was a typographical error for RC48 , also known as Disitamab Vedotin . This document will proceed under the assumption that the intended subject is RC48.
Introduction
Disitamab Vedotin (RC48) is a novel antibody-drug conjugate (ADC) that targets Human Epidermal Growth Factor Receptor 2 (HER2). It is comprised of a humanized anti-HER2 monoclonal antibody, hertuzumab, conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a cleavable linker[1]. This design allows for targeted delivery of a potent cytotoxic payload to HER2-expressing tumor cells. Preclinical and clinical studies have demonstrated the potential of RC48 in various combination therapy regimens, enhancing its anti-tumor activity and overcoming resistance mechanisms.
These application notes provide an overview of the mechanisms of action, key quantitative data from combination studies, and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the use of Disitamab Vedotin in combination with other therapeutic agents.
Mechanism of Action in Combination Therapy
The therapeutic efficacy of Disitamab Vedotin in combination therapy stems from multiple synergistic mechanisms:
-
Targeted Cytotoxicity and Bystander Effect: RC48 binds to HER2 on the surface of tumor cells and is internalized. The linker is then cleaved, releasing MMAE, which inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis[1]. The membrane-permeable nature of MMAE allows it to diffuse into adjacent, HER2-negative tumor cells, exerting a "bystander effect" that is crucial for efficacy in heterogeneous tumors.
-
Immunogenic Cell Death and Immune System Activation: The cell death induced by MMAE can be immunogenic, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs). This can, in turn, activate dendritic cells and prime an adaptive anti-tumor immune response.
-
Synergy with Immune Checkpoint Inhibitors (ICIs): Preclinical models suggest that RC48 can enhance the efficacy of anti-PD-1/PD-L1 therapies. One proposed mechanism is the activation of the cGAS-STING pathway, which boosts innate immune sensing of tumor cells, making them more susceptible to T-cell mediated killing[2]. The combination of RC48 and an anti-PD-1 antibody has been shown to be more effective than monotherapy in controlling tumor growth in mouse models[3].
-
Complementary Action with Other Agents: RC48 can be combined with chemotherapy, radiotherapy, and other targeted agents to achieve a multi-pronged attack on tumor cells, addressing different aspects of tumor biology simultaneously.
Signaling and Mechanistic Pathways
The following diagram illustrates the proposed mechanism of action for RC48, both as a monotherapy and in combination with immune checkpoint inhibitors.
Quantitative Data from Combination Studies
The following tables summarize the efficacy of Disitamab Vedotin in combination with other anti-cancer agents across various clinical trials.
Table 1: RC48 in Combination with PD-1 Inhibitors in Urothelial Carcinoma
| Study / Cohort | Treatment | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Citation(s) |
| Real-world study | RC48 + PD-1 Inhibitor | 25 | 60.0 | - | 6.2 | - | [4] |
| RC48-C014 | RC48 + Toripalimab (1L) | 32 | 71.8 | 92.3 | 9.2 | - | [4] |
| Phase Ib/II | RC48 + Toripalimab | 36 | 76.7 | 96.7 | 9.2 | Not reached | [5] |
| Real-world study | RC48 + PD-1 Inhibitor | 20 | 31.6 | - | 4.9 | - | [6] |
| RC48-C016 (Phase 3) | RC48 + Toripalimab | 243 | 76.1 | - | 13.1 | 31.5 | [7][8] |
| Chemotherapy (control) | 241 | 50.2 | - | 6.5 | 16.9 | [7][8] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; 1L: First-Line.
Table 2: RC48 in Combination with Other Agents in Gastric/Gastroesophageal Junction Cancer
| Study / Cohort | Treatment | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Citation(s) |
| Phase 1 | RC48 + Toripalimab | 28 | 43 | - | 6.2 | 16.8 | [9] |
| Real-world study | RC48 + PD-1 Inhibitor | 36 | 41.7 | 75.0 | 5.8 | 13.2 | [10] |
| RC48 Monotherapy | 21 | 9.5 | 57.1 | 2.9 | 7.1 | [10] | |
| Phase II (Neoadjuvant) | RC48 + Camrelizumab + S-1 | 12 | pCR: 33.3% | MPR: 50% | Not reached | Not reached | [1] |
pCR: Pathological Complete Response; MPR: Major Pathological Response.
Table 3: RC48 in Combination with Other Agents in Various Solid Tumors
| Tumor Type | Treatment | ORR (%) | Median PFS (months) | Citation(s) |
| HER2-expressing solid tumors | RC48 + PD-1 Inhibitors | 53.8 | 8.0 | [11] |
| HER2-expressing solid tumors | RC48 + Radiotherapy | 40.0 | 6.0 | [11] |
Experimental Protocols
Preclinical In Vivo Xenograft Model for RC48 and PD-1 Inhibitor Combination
This protocol outlines a general procedure for evaluating the synergistic anti-tumor activity of RC48 in combination with a PD-1 inhibitor in a mouse xenograft model.
Materials:
-
HER2-expressing cancer cell line (e.g., E0771-hHER2 for breast cancer)
-
Immunodeficient mice (e.g., SCID or NSG mice)
-
Disitamab Vedotin (RC48)
-
Anti-mouse PD-1 antibody
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the HER2-expressing cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Group: Administer PBS intravenously (i.v.) on the same schedule as the treatment groups.
-
RC48 Monotherapy Group: Administer RC48 at a dose of 5 mg/kg i.v. once a week for two weeks[12].
-
Anti-PD-1 Monotherapy Group: Administer the anti-PD-1 antibody at a dose of 10 mg/kg i.v. twice a week for two weeks (four doses total)[12].
-
Combination Group: Administer both RC48 and the anti-PD-1 antibody according to their respective schedules.
-
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week until the study endpoint.
-
Data Analysis: Compare the tumor growth curves between the groups. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the combination effect[12]. At the end of the study, tumors can be harvested for immunohistochemistry to analyze immune cell infiltration.
In Vitro Bystander Effect Assay
This protocol is designed to quantify the ability of RC48 to kill HER2-negative cells when co-cultured with HER2-positive cells.
Materials:
-
HER2-positive cancer cell line (e.g., NCI-N87)
-
HER2-negative cancer cell line, engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
96-well cell culture plates
-
Disitamab Vedotin (RC48)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of HER2-positive and GFP-expressing HER2-negative cells in a 96-well plate at various ratios (e.g., 1:9, 1:3, 1:1, 3:1, 9:1), keeping the total cell number per well constant. Also, seed monocultures of each cell line as controls.
-
ADC Treatment: Prepare serial dilutions of RC48 in cell culture medium. Add the dilutions to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Quantify the viability of the GFP-expressing HER2-negative cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the HER2-negative cells in the co-culture treated with RC48 to the viability of the HER2-negative cells in the monoculture treated with the same RC48 concentration and to the untreated co-culture control.
Western Blot for cGAS-STING Pathway Activation
This protocol can be used to assess the activation of the cGAS-STING pathway in tumor cells following treatment with RC48.
Materials:
-
Cancer cell line of interest
-
Disitamab Vedotin (RC48)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pSTING (Ser366), anti-pTBK1 (Ser172), anti-pIRF3 (Ser396), and loading controls (e.g., anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a culture dish and treat with RC48 at various concentrations and for different time points. Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Detect the signal using a chemiluminescence imaging system. Increased phosphorylation of STING, TBK1, and IRF3 indicates pathway activation.
Conclusion
Disitamab Vedotin (RC48) has demonstrated significant promise in combination with various anti-cancer therapies, particularly immune checkpoint inhibitors. The synergistic mechanisms, including the bystander effect and induction of an immune response, provide a strong rationale for its continued investigation in combination regimens. The protocols and data presented here offer a foundational resource for researchers and clinicians working to optimize the use of RC48 for the treatment of HER2-expressing cancers.
References
- 1. Disitamab vedotin: a novel antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combination therapy with antibody‑drug conjugate RC48 (disitamab vedotin) and zimberelimab (PD‑1 inhibitor) successfully controlled recurrent HER2‑positive breast cancer resistant to trastuzumab emtansine: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Disitamab vedotin (RC48) plus toripalimab for HER2-expressing advanced gastric or gastroesophageal junction and other solid tumours: a multicentre, open label, dose escalation and expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of RC48 in combination with PD-1 inhibitors for the treatment of locally advanced or metastatic urothelial carcinoma: a single-center, real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Chmfl-48 in High-Throughput Screening Assays
Note to the Reader: Initial searches for the compound "Chmfl-48" did not yield specific public data or publications. The "CHMFL" designation is associated with a series of kinase inhibitors developed by the High Magnetic Field Laboratory, Chinese Academy of Sciences. It is possible that "this compound" is an internal designation for a compound that has not yet been publicly disclosed or is a misnomer for a different compound in this series.
This document, therefore, provides a generalized framework and representative protocols based on the development and evaluation of similar, well-documented FLT3 kinase inhibitors from the CHMFL series, such as CHMFL-FLT3-165, intended for researchers, scientists, and drug development professionals. The methodologies and data presentation formats are designed to be directly applicable should information on this compound become available.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] Consequently, FLT3 has emerged as a key therapeutic target for AML.
The CHMFL series of inhibitors are novel, potent, and selective small molecules designed to target various kinases. This application note describes the use of this compound, a putative FLT3 inhibitor, in high-throughput screening (HTS) assays to characterize its biochemical and cellular activity.
Data Presentation
Quantitative data from HTS assays are critical for evaluating the potency, selectivity, and potential therapeutic window of a compound. The following tables provide a template for summarizing such data for this compound.
Table 1: Biochemical Potency of this compound against FLT3 Kinase Variants
| Kinase Target | IC50 (nM) | Assay Method |
| FLT3-wild type (wt) | Data not available | Z'-LYTE™ Kinase Assay |
| FLT3-ITD | Data not available | Z'-LYTE™ Kinase Assay |
| FLT3-D835Y | Data not available | Z'-LYTE™ Kinase Assay |
| FLT3-F691L | Data not available | Z'-LYTE™ Kinase Assay |
Table 2: Cellular Activity of this compound in FLT3-mutant AML Cell Lines
| Cell Line | Genotype | GI50 (nM) | Assay Method |
| MV4-11 | FLT3-ITD | Data not available | CellTiter-Glo® Luminescent Cell Viability Assay |
| MOLM-13 | FLT3-ITD | Data not available | CellTiter-Glo® Luminescent Cell Viability Assay |
| Ba/F3-FLT3-ITD | FLT3-ITD | Data not available | CellTiter-Glo® Luminescent Cell Viability Assay |
| Ba/F3-FLT3-ITD-F691L | FLT3-ITD, F691L | Data not available | CellTiter-Glo® Luminescent Cell Viability Assay |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ 1 µM |
| c-KIT | Data not available |
| KDR | Data not available |
| PDGFRβ | Data not available |
| SRC | Data not available |
| BTK | Data not available |
| ... (additional kinases) | ... |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of HTS assays. The following sections provide methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Z'-LYTE™)
This assay determines the in vitro potency of a compound against a purified kinase.
-
Materials:
-
Recombinant human FLT3 kinase (wild-type and mutant variants)
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide
-
ATP
-
This compound (or other test compounds)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of fluorescence measurement
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound, FLT3 kinase, and the Z'-LYTE™ peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and develop the signal according to the kit manufacturer's instructions.
-
Measure the fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of a compound on the viability of cancer cell lines.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Assay plates (e.g., 96-well, white, clear bottom)
-
Luminometer
-
-
Protocol:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Incubate the cells overnight to allow for attachment and recovery.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percent growth inhibition and determine the GI50 value.
-
Kinase Selectivity Profiling
This is crucial to assess the off-target effects of an inhibitor.
-
Methodology:
-
A common approach is to screen the compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM).
-
Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer comprehensive kinase profiling panels.
-
The percent inhibition for each kinase is determined, providing a selectivity profile.
-
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for high-throughput screening of kinase inhibitors.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the evaluation of putative FLT3 inhibitors like this compound using standard high-throughput screening assays. These methodologies will enable researchers to determine the biochemical potency, cellular activity, and kinase selectivity of novel compounds, which are critical steps in the early stages of drug discovery and development for AML. While specific data for this compound is not currently available, the framework presented here can be readily adapted to characterize this and other emerging kinase inhibitors.
References
- 1. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chmfl-48 for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and guidelines for utilizing Chmfl-48, a novel small molecule inhibitor, to induce apoptosis in cancer cells. This document outlines the hypothesized mechanism of action, methods for assessing cell viability and apoptosis, and protocols for analyzing key protein expression changes. The included data tables and visualizations serve as a framework for organizing and interpreting experimental results.
Introduction
This compound is an experimental compound under investigation for its anti-cancer properties. Preliminary evidence suggests that this compound can effectively induce programmed cell death, or apoptosis, in a variety of cancer cell lines. Apoptosis is a critical cellular process that, when dysregulated, can lead to uncontrolled cell proliferation and tumor development. Targeting apoptotic pathways is a key strategy in modern cancer therapy. This document provides standardized methods to evaluate the pro-apoptotic activity of this compound in a laboratory setting.
Hypothesized Mechanism of Action
This compound is believed to trigger the intrinsic (mitochondrial) pathway of apoptosis. It is hypothesized to function by inhibiting the anti-apoptotic protein Bcl-2. This inhibition disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to the activation and oligomerization of pro-apoptotic proteins like Bax. This in turn increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Activated caspase-9 initiates a caspase cascade, ultimately activating executioner caspases like caspase-3, which carry out the systematic dismantling of the cell.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HCT116 | Colon Carcinoma | 48 | [Insert Value] |
| e.g., A549 | Lung Carcinoma | 48 | [Insert Value] |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| e.g., Jurkat | T-cell Leukemia | 24 | [Insert Value] |
Table 2: Quantification of Apoptosis Induced by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Vehicle Control (DMSO) | 48 | [Insert Value] | [Insert Value] |
| [e.g., 1x IC50] | 48 | [Insert Value] | [Insert Value] | |
| [e.g., 2x IC50] | 48 | [Insert Value] | [Insert Value] |
Table 3: Relative Expression of Apoptosis-Related Proteins Following this compound Treatment
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Cleaved Caspase-3 (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |
| e.g., HCT116 | Vehicle Control (DMSO) | 24 | 1.0 | 1.0 | 1.0 |
| [e.g., 1x IC50] | 24 | [Insert Value] | [Insert Value] | [Insert Value] | |
| [e.g., 2x IC50] | 24 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol for Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Plate 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.[1][3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol for Apoptosis Detection (Annexin V/PI Flow Cytometry)
This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[4]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a final concentration of ~1 x 10^6 cells/mL.[4]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][6]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[4][6]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.[4][6] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]
Protocol for Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the levels of specific proteins involved in apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway of this compound and the general experimental workflow.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Caption: Workflow for characterizing the pro-apoptotic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chmfl-48 Concentration for Cell Viability
A note on "Chmfl-48": While the specific compound "this compound" was not identified in publicly available research, this guide is based on the properties of the closely related and well-documented CHMFL family of FMS-like tyrosine kinase 3 (FLT3) inhibitors. The principles and protocols outlined here are generally applicable for optimizing the in vitro concentration of potent kinase inhibitors like those in the CHMFL series.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene can cause the receptor to be constantly active, leading to uncontrolled cell growth and survival.[2][3] this compound works by blocking the kinase activity of the FLT3 receptor, thereby inhibiting downstream signaling pathways and inducing cell death in cancer cells that are dependent on this signaling.[1][4]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments? A2: The optimal concentration of this compound will depend on the specific cell line and the experimental goals. For potent FLT3 inhibitors, it is advisable to start with a dose-response experiment covering a broad range of concentrations, typically from the low nanomolar to the low micromolar range (e.g., 0.1 nM to 10 µM), to accurately determine the half-maximal inhibitory concentration (IC50).[1][5]
Q3: Which cell lines are most suitable for studying the effects of this compound? A3: The choice of cell line is crucial for meaningful results. Cell lines that harbor activating mutations in the FLT3 gene, such as the FLT3-ITD mutation, are highly recommended for assessing the efficacy of this compound. Commonly used FLT3-ITD positive AML cell lines include MV4-11 and MOLM-13.[1][6] It is also good practice to use a control cell line that does not have an FLT3 mutation to evaluate any potential off-target effects.[6]
Q4: How should I prepare and store this compound for my experiments? A4: this compound is typically provided as a solid powder. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1] To maintain the stability of the compound, it is best to create single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1] When preparing your working solutions, dilute the stock in your cell culture medium, ensuring that the final concentration of DMSO in the culture is low (generally ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q5: What is the optimal incubation time for cells treated with this compound? A5: The ideal incubation time varies with the assay being performed. For cell viability and apoptosis assays, a longer incubation period of 48 to 72 hours is generally necessary to observe significant effects on cell proliferation and survival.[5] In contrast, for studies focused on signaling pathways, such as assessing the phosphorylation status of FLT3, shorter incubation times ranging from 1 to 24 hours are typically sufficient.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Inhibitor concentration is too low: The concentration may not be sufficient to inhibit the target in your specific cell line. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.[1][5] |
| Cell line lacks FLT3 mutation: The cells may not be dependent on FLT3 signaling for survival. | Confirm the FLT3 mutation status of your cell line. Use a positive control cell line known to be sensitive to FLT3 inhibitors (e.g., MV4-11).[1] | |
| Inhibitor degradation: Improper storage or handling may have compromised the compound's activity. | Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots. Always prepare fresh dilutions for each experiment.[1] | |
| High variability in results | Inconsistent cell seeding: Uneven cell distribution can lead to variable results across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. |
| Edge effects in microplates: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| Cell culture contamination: Microbial contamination can interfere with cell viability and assay results. | Regularly inspect cultures for any signs of contamination and always adhere to sterile techniques.[7] | |
| Unexpectedly high cytotoxicity | Inhibitor concentration is too high: The concentration used may be toxic to the cells. | Conduct a dose-response experiment to identify the optimal concentration range. Use concentrations around the IC50 for subsequent experiments.[8] |
| Off-target effects: The inhibitor may be affecting other cellular targets, leading to toxicity. | Test the inhibitor on a control cell line that does not have FLT3 mutations to assess for off-target effects.[8] | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Always include a vehicle control with the same solvent concentration as your treated samples. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).[8] |
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability
| Concentration (nM) | % Cell Viability (FLT3-ITD positive cells) | % Cell Viability (FLT3-wild type cells) |
| 0.1 | 99 | 100 |
| 1 | 92 | 100 |
| 10 | 55 | 98 |
| 100 | 12 | 96 |
| 1000 | 4 | 82 |
| 10000 | 1 | 65 |
Table 2: Example IC50 Values of this compound in AML Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 9 |
| MOLM-13 | FLT3-ITD | 15 |
| NB-4 | No ITD | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the IC50 of this compound using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[9]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at twice the desired final concentration.[5]
-
Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution. Remember to include vehicle control wells (e.g., DMSO).[5]
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Gently mix by pipetting to ensure complete solubilization.[12]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Generate a dose-response curve by plotting the percent cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
-
Protocol 2: Western Blot for FLT3 Phosphorylation
This protocol can be used to confirm that this compound is inhibiting its target, the FLT3 receptor, by assessing its phosphorylation status.
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer that has been supplemented with protease and phosphatase inhibitors.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FLT3 (e.g., Tyr591).[5]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using an appropriate imaging system.[5]
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control protein like GAPDH or β-actin.[5]
-
Visualizations
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
Caption: The FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [dspace.allegheny.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
Chmfl-48 off-target effects troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Chmfl-48.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype after this compound treatment that does not align with the known function of its primary target. What could be the cause?
Q2: Our experiments show a lack of the expected on-target effect of this compound, even at high concentrations. What steps should we take?
A2: First, verify the compound's integrity and concentration. If the compound is confirmed to be active, the lack of an on-target effect could be due to cellular resistance mechanisms or that the intended target is not essential for the observed phenotype in your specific cell model.[1] Consider using a positive control compound with a known inhibitory effect on the target. Additionally, performing a target engagement assay, such as a cellular thermal shift assay (CETSA), can confirm if this compound is binding to its intended target within the cell.
Q3: How can we identify the potential off-targets of this compound?
A3: Several methods can be employed to identify off-targets. A broad in vitro kinase screen against a large panel of kinases is a common starting point to understand the selectivity profile of the inhibitor.[4][5] For a more physiologically relevant context, techniques like affinity chromatography coupled with mass spectrometry or cellular thermal shift assays (CETSA) can identify protein targets directly in a cellular environment.
Q4: What is a kinase selectivity score and how is it interpreted?
A4: A kinase selectivity score (S-score) is a quantitative measure of a compound's selectivity. It is typically calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a specific concentration) by the total number of kinases tested. A lower S-score generally indicates higher selectivity. For example, an S-score of 0.03 at a 1 µM concentration suggests high selectivity.[6]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
This guide provides a workflow for troubleshooting unexpected cellular responses following this compound treatment.
Symptoms:
-
Unexplained changes in cell morphology, proliferation, or viability.
-
Activation or inhibition of signaling pathways unrelated to the primary target.
Workflow:
Caption: Workflow for investigating unexpected phenotypes.
Guide 2: Addressing Lack of On-Target Efficacy
This guide outlines steps to take when this compound does not produce the expected on-target effect.
Symptoms:
-
No inhibition of the target's downstream signaling.
-
No expected change in cellular phenotype associated with target inhibition.
Workflow:
Caption: Workflow for troubleshooting lack of efficacy.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes how to assess the selectivity of this compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of the human kinome. Panels of over 250 kinases are commonly used.[4]
-
Assay Format: Kinase activity is typically measured using mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays.[4]
-
Compound Concentration: Initially, screen this compound at a single high concentration (e.g., 1 µM) to identify potential hits.[4]
-
ATP Concentration: The ATP concentration in the assay should be close to the Km value for each respective kinase to provide a more accurate measure of inhibitory potential.[5]
-
Data Analysis: Calculate the percentage of inhibition for each kinase.
-
Follow-up: For kinases showing significant inhibition (e.g., >70%), perform a 10-point dose-response curve to determine the IC50 value.[7]
Data Presentation:
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
| Kinase Target | Family | % Inhibition |
| Primary Target | TK | 98 |
| Off-Target A | TK | 85 |
| Off-Target B | STK | 72 |
| Off-Target C | TK | 55 |
| ... | ... | ... |
| TK: Tyrosine Kinase, STK: Serine/Threonine Kinase |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to verify target engagement of this compound within a cellular context.
Objective: To determine if this compound binds to its intended target and other proteins in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Data Presentation:
Table 2: Hypothetical CETSA Results for this compound
| Target | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Primary Target | Vehicle | 52.1 | - |
| Primary Target | This compound (10 µM) | 56.3 | +4.2 |
| Off-Target A | Vehicle | 48.5 | - |
| Off-Target A | This compound (10 µM) | 51.8 | +3.3 |
| Control Protein | Vehicle | 61.2 | - |
| Control Protein | This compound (10 µM) | 61.3 | +0.1 |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where this compound, in addition to inhibiting its primary target, has an off-target effect on "Off-Target A," leading to an unexpected downstream cellular response.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. | Semantic Scholar [semanticscholar.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Chmfl-48 degradation in solution
Disclaimer: This technical support guide provides general recommendations for the handling and storage of small molecule inhibitors. Specific stability and degradation data for Chmfl-48 in various solutions are not publicly available. The following information is based on best practices for similar compounds and should be adapted to your specific experimental needs. It is highly recommended to perform your own stability assessments for this compound in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, 4°C is acceptable. Keep the compound in a tightly sealed vial to protect it from moisture.
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors. Ensure you are using anhydrous, high-purity DMSO to minimize degradation.
Q3: How should I store the this compound stock solution?
Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
Q4: My this compound solution has precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded or due to temperature changes. Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration stock solution.
Q5: I am observing a decrease in the activity of this compound in my cell-based assays. What could be the cause?
A loss of activity could be due to several factors, including degradation of the compound in your cell culture medium, adsorption to plasticware, or interactions with serum proteins. It is crucial to assess the stability of this compound under your specific assay conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Issue 1: Compound Precipitation in Aqueous Solution
-
Question: I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment, and it immediately precipitated. How can I solve this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Increase the Cosolvent Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Ensure your vehicle control contains the same final DMSO concentration.
-
pH Adjustment: The solubility of your compound might be pH-dependent. Experiment with different pH values for your buffer to find the optimal range for this compound solubility.
-
Use of Pluronic F-68: For in vivo studies or sensitive cell lines, a small amount of a non-ionic surfactant like Pluronic F-68 can help to maintain solubility.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am getting variable results in my experiments using this compound. What could be the reason?
-
Answer: Inconsistent results can often be traced back to the stability and handling of the compound.
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.
-
Minimize Light Exposure: Protect your stock and working solutions from light by using amber vials or wrapping them in aluminum foil, as light can cause photodegradation of some compounds.
-
Assess Stability in Your Medium: The components of your experimental medium (e.g., serum, pH, reducing agents) can affect the stability of this compound. It is advisable to perform a stability study under your specific experimental conditions.
-
Data Presentation
As no quantitative stability data for this compound is publicly available, the following table summarizes general storage recommendations for small molecule inhibitors.
| Parameter | Recommendation | Rationale |
| Solid Form Storage | -20°C (long-term), 4°C (short-term) | Minimizes degradation from heat and moisture. |
| Stock Solution Solvent | Anhydrous, high-purity DMSO | Good solubilizing agent for many organic molecules. |
| Stock Solution Storage | -80°C (aliquoted) | Prevents degradation from repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh for each experiment | Ensures consistent concentration and activity. |
| Light Exposure | Minimize; use amber vials | Prevents photodegradation. |
| pH of Aqueous Buffer | Empirically determine optimal pH | Solubility and stability can be pH-dependent. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Medium
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium or aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Your experimental medium (e.g., RPMI-1640 + 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Incubator (set to your experimental temperature, e.g., 37°C)
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve an appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Prepare Working Solution: Dilute the 10 mM stock solution in your experimental medium to your final working concentration (e.g., 10 µM).
-
Time-Zero Sample (T=0): Immediately after preparing the working solution, take a 100 µL aliquot, and add 100 µL of ACN to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubate Samples: Incubate the remaining working solution at your experimental temperature (e.g., 37°C).
-
Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), take 100 µL aliquots and process them as described in step 3.
-
HPLC Analysis:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Develop a suitable gradient to separate this compound from any potential degradation products (e.g., 5% to 95% B over 20 minutes).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.
Visualizations
Caption: A troubleshooting workflow for addressing common issues with this compound in solution.
Caption: A diagram of the hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Chmfl-48 Proliferation Assays
Welcome to the technical support center for Chmfl-48. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully executing proliferation assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, highly potent, type II dual kinase inhibitor that targets ABL and c-KIT kinases.[1] Its primary mechanism of action is the inhibition of these kinases, which are crucial components of signaling pathways that drive cell proliferation in certain cancer types, such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1] By blocking the activity of ABL and c-KIT, this compound can arrest the cell cycle and induce apoptosis in cancer cells that are dependent on these signaling pathways.[1]
Q2: I am observing inconsistent IC50 values for this compound in my proliferation assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors. It is crucial to ensure experimental parameters are tightly controlled. Common sources of variability include:
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Cell Density: The initial number of cells seeded can significantly impact results. Optimal seeding density should be determined for each cell line.[2]
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Assay Duration: The incubation time with this compound should be optimized. A kinetic or time-course experiment is recommended to determine the optimal endpoint.
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Reagent Quality: Ensure the quality and consistency of cell culture media, serum, and assay reagents.
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Cell Line Integrity: The specific cell line, its passage number, and its health can affect the response to the inhibitor.
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Assay Type: Different proliferation assays measure different cellular processes (e.g., metabolic activity vs. DNA synthesis). Results can vary between assay types.[3]
Q3: My cells are not showing the expected dose-dependent inhibition of proliferation with this compound. What should I check?
If you are not observing a dose-dependent response, consider the following:
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Cell Line Sensitivity: Confirm that the cell line you are using is known to be sensitive to ABL or c-KIT inhibition.
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Compound Potency: Verify the concentration and integrity of your this compound stock solution.
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Positive Controls: Include a known inhibitor of the same pathway as a positive control to ensure the assay is performing as expected.
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Treatment Duration: The duration of treatment may be insufficient for the effects of this compound to become apparent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during proliferation assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Use calibrated pipettes and proper pipetting technique. |
| No significant difference between control and treated cells | The cell line may not be dependent on ABL or c-KIT signaling. The concentration of this compound may be too low, or the incubation time too short. | Use a cell line known to be driven by ABL or c-KIT. Perform a dose-response experiment with a wider concentration range. Conduct a time-course experiment to determine the optimal treatment duration.[4] |
| Unexpected increase in proliferation at low concentrations of this compound | This could be a result of hormesis or an off-target effect. | Carefully repeat the experiment to confirm the observation. If it persists, consider investigating potential off-target effects. |
| Assay signal is too low or too high | The initial cell seeding density is not optimal for the assay's linear range. | Optimize the cell seeding density to ensure the signal at the end of the assay falls within the linear range of the detection method.[2][5] |
| Discrepancy between different types of proliferation assays | Different assays measure distinct cellular processes (e.g., metabolic activity vs. DNA synthesis) which may be affected differently by this compound.[3] | Use multiple, distinct proliferation assays to confirm results. For example, complement a metabolic assay (MTT, XTT) with a DNA synthesis assay (BrdU).[3] |
Experimental Protocols
General Cell Proliferation Assay Workflow (MTT Assay)
This protocol provides a general framework for assessing cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method that measures metabolic activity.[3]
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is high (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct indicator of cell proliferation.[3]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate for 2-24 hours, depending on the cell cycle length.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Incubate for 1-2 hours.
-
-
Substrate Addition and Measurement:
-
Wash the wells and add the substrate solution.
-
Measure the colorimetric or fluorescent signal using a microplate reader.
-
Visualizations
Caption: this compound inhibits ABL and c-KIT signaling pathways.
Caption: General workflow for a cell proliferation assay.
Caption: Troubleshooting logic for inconsistent proliferation assay results.
References
Technical Support Center: Improving the In Vivo Bioavailability of Chmfl-48
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Chmfl-48 and similar kinase inhibitors and are encountering challenges with in vivo bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound in our mouse studies. What is the likely cause?
A1: Low and variable oral bioavailability is a common challenge for many small-molecule kinase inhibitors, including compounds in the Chmfl series. The primary reason is often poor aqueous solubility.[1] Since this compound is likely a lipophilic molecule designed to bind to the ATP pocket of a kinase, it may not dissolve well in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. This issue is characteristic of Biopharmaceutical Classification System (BCS) Class II compounds, which have low solubility and high permeability.
Q2: What are the initial steps to troubleshoot poor in vivo exposure of this compound?
A2: A systematic approach is recommended. First, confirm the physicochemical properties of your this compound batch, including its purity and solubility in relevant biorelevant media (e.g., simulated gastric and intestinal fluids). If poor solubility is confirmed, the next step is to conduct a pilot pharmacokinetic (PK) study comparing a simple suspension of this compound to an enabling formulation. This will provide quantitative data on the extent of the bioavailability issue and the potential for improvement with formulation strategies.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble kinase inhibitors like this compound?
A3: Several formulation strategies can significantly improve the oral absorption of poorly soluble compounds. The most common and effective approaches for preclinical studies include:
-
Amorphous Solid Dispersions (ASDs): This involves converting the crystalline, less soluble form of the drug into a higher-energy amorphous state, typically dispersed within a polymer matrix. This can dramatically increase the aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the lipophilic drug in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous fluids in the GI tract, these systems spontaneously form fine emulsions, which can enhance drug solubilization and absorption.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Q4: Can you provide a real-world example of how formulation can improve the bioavailability of a Chmfl compound?
A4: Yes, a study on CHMFL-KIT-110, a selective c-KIT kinase inhibitor, demonstrated the significant impact of formulation on bioavailability. When administered to mice as a simple hydroxypropyl methylcellulose (B11928114) (HPMC) suspension, it exhibited a low oral bioavailability of 10.91%.[1] However, when formulated as a solid dispersion, the maximum plasma concentration (Cmax) and the total drug exposure (AUC) were increased by 18.81-fold and 6.76-fold, respectively.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low systemic exposure (low AUC and Cmax) after oral gavage. | Poor aqueous solubility and slow dissolution of this compound in the GI tract. | 1. Confirm Solubility: Test the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).2. Implement Enabling Formulations: Prepare and test an amorphous solid dispersion or a lipid-based formulation (SEDDS). See the detailed protocols below.3. Particle Size Reduction: If formulation development is not immediately feasible, consider reducing the particle size of the drug substance through micronization. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution of the drug suspension. Precipitation of the drug in the GI tract. Food effects (if animals were not fasted). | 1. Ensure Homogeneous Dosing Suspension: If using a suspension, ensure it is uniformly mixed and continuously stirred during dosing to prevent settling.2. Check for Precipitation: Analyze the stability of the dosing formulation upon dilution in aqueous media.3. Standardize Fasting Period: Ensure a consistent overnight fasting period for all animals before dosing to minimize variability in GI conditions. |
| No detectable plasma concentration of this compound. | Rapid first-pass metabolism in the gut wall or liver. Issues with the bioanalytical method. Dosing error. | 1. Conduct an Intravenous (IV) Dosing Study: An IV dose will determine the absolute bioavailability and clearance rate. High clearance suggests rapid metabolism.2. Validate Bioanalytical Method: Ensure your LC-MS/MS method is sensitive enough and not subject to matrix effects.3. Verify Dosing Procedure: Double-check dose calculations, formulation concentration, and the oral gavage technique. |
| Precipitation of the compound in the dosing formulation. | The concentration of this compound exceeds its solubility in the vehicle. | 1. Reduce Drug Concentration: Lower the concentration of this compound in the formulation.2. Optimize Vehicle Composition: For liquid formulations, try adding co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) to improve solubility.3. Switch to a Different Formulation: Consider a solid dispersion, which can be dosed as a suspension of the solid powder. |
Data Presentation
The following tables summarize the pharmacokinetic parameters of CHMFL-KIT-110 in Kunming mice after a single oral dose of 100 mg/kg, comparing a standard hydroxypropyl methylcellulose (HPMC) formulation with a solid dispersion (SD) formulation.[1]
Table 1: Pharmacokinetic Parameters of CHMFL-KIT-110 in Mice (100 mg/kg, p.o.)
| Formulation | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (hng/mL) | AUC(0-∞) (hng/mL) | t1/2 (h) |
| HPMC Formulation | 2.00 ± 0.00 | 179.62 ± 93.31 | 1083.10 ± 321.23 | 1146.59 ± 329.13 | 4.13 ± 2.05 |
| Solid Dispersion | 4.33 ± 1.16 | 3378.13 ± 1178.23 | 7322.21 ± 1368.51 | 7515.65 ± 1422.31 | 2.50 ± 0.51 |
Table 2: Bioavailability Enhancement with Solid Dispersion Formulation
| Parameter | Fold Increase (Solid Dispersion vs. HPMC) |
| Cmax | 18.81 |
| AUC(0-t) | 6.76 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an amorphous solid dispersion for preclinical oral dosing.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Accurately weigh this compound and the polymer carrier in a desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin film or solid mass is formed.
-
Drying: Scrape the solid material from the flask. Transfer it to a vacuum oven and dry at 40 °C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the prepared ASD in a desiccator to protect it from moisture.
-
Dosing Formulation Preparation: For oral gavage, the ASD powder can be suspended in a vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a liquid SEDDS formulation for oral administration in preclinical models.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Glass vials
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial based on a predetermined ratio (e.g., 30% oil, 40% surfactant, 30% co-surfactant).
-
Drug Loading: Add the accurately weighed this compound to the excipient mixture.
-
Homogenization: Tightly cap the vial and mix the components thoroughly using a vortex mixer until the drug is completely dissolved and the mixture is a clear, homogenous solution. Gentle warming (e.g., to 40 °C) may be applied to facilitate dissolution.
-
Self-Emulsification Test: To assess the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle agitation. A stable and translucent microemulsion should form rapidly.
-
Dosing: The final liquid SEDDS formulation can be directly administered via oral gavage.
Protocol 3: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical workflow for assessing the oral bioavailability of this compound in mice.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
This compound formulations (e.g., simple suspension and enabling formulation)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing: Weigh each mouse immediately before dosing. Administer a single oral dose of the this compound formulation via oral gavage. A typical dosing volume is 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate method (e.g., tail vein or saphenous vein). Collect the samples into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4,000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each formulation. The relative bioavailability of the enabling formulation can be calculated by comparing its AUC to that of the simple suspension.
Visualizations
Caption: A typical experimental workflow for an in vivo bioavailability study.
Caption: A logical workflow for troubleshooting low in vivo bioavailability.
Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.
References
Troubleshooting Chmfl-48 toxicity in animal models
Chmfl-48 Technical Support Center
Disclaimer: Information on a compound specifically named "this compound" is not publicly available. This technical support guide has been created using a fictional compound profile based on a novel FLT3 kinase inhibitor. The data, protocols, and troubleshooting advice are representative of challenges encountered with this class of molecules in preclinical animal models and are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, potent, and selective small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, which are common drivers in certain hematological malignancies. By inhibiting FLT3, this compound aims to block downstream signaling pathways crucial for the proliferation and survival of cancer cells.
Q2: What are the expected on-target toxicities of this compound in animal models?
A2: Given that FLT3 plays a role in normal hematopoietic stem and progenitor cell function, on-target toxicities are primarily hematological. Researchers should anticipate dose-dependent myelosuppression.[1][2][3] Common findings include:
-
Neutropenia: A decrease in neutrophil counts.
-
Anemia: A reduction in red blood cells and hemoglobin.
-
Thrombocytopenia: A decrease in platelet counts.
These effects are generally reversible upon cessation of treatment.
Q3: What potential off-target toxicities should I monitor for?
A3: While this compound is designed for selectivity, off-target activities common to kinase inhibitors may occur. Key areas to monitor include:
-
Gastrointestinal (GI) Toxicity: Diarrhea, weight loss, and decreased food consumption are possible.[4]
-
Cardiovascular Effects: Some kinase inhibitors can affect cardiac function, such as prolonging the QT interval.[1][5][6] Electrocardiogram (ECG) monitoring in larger animal models (e.g., dogs, non-human primates) is advisable.
-
Hepatotoxicity: Elevation of liver enzymes (ALT, AST) in serum can indicate liver injury.[7]
Q4: How do I establish a Maximum Tolerated Dose (MTD) for this compound?
A4: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable side effects over a specified period.[8][9] A common approach is a dose escalation study in mice.[10][11] Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed.[11] Key endpoints to monitor include clinical observations, body weight (a loss of >15-20% is often a key indicator), and clinical pathology.[8][11] The MTD is not intended to be a lethal dose.[8]
Q5: I'm observing significant body weight loss in my mouse study. What should I do?
A5: Body weight loss exceeding 15% is a common sign of significant toxicity.
-
Confirm Dosing Accuracy: Double-check your formulation concentration and dose volume calculations.
-
Assess for GI Toxicity: Check for signs of diarrhea or decreased food and water intake. Consider providing supportive care such as supplemental hydration or palatable, high-calorie food.
-
Reduce the Dose: The current dose is likely above the MTD. Future experiments should use a lower dose.
-
Consider Formulation Issues: The vehicle itself could be causing issues. Run a vehicle-only control group to rule this out.
Q6: What are the recommended starting doses for this compound in common animal models?
A6: Starting doses should be determined from in vitro potency and preliminary tolerability studies. The following table provides a hypothetical starting point for initial MTD studies.
| Animal Model | Route of Administration | Recommended Starting Dose (for MTD finding) | Dosing Frequency |
| Mouse (CD-1) | Oral Gavage (PO) | 10 mg/kg | Once Daily (QD) |
| Rat (Sprague-Dawley) | Oral Gavage (PO) | 5 mg/kg | Once Daily (QD) |
| Dog (Beagle) | Oral Capsule | 2 mg/kg | Once Daily (QD) |
Troubleshooting Guides
Guide 1: Investigating Unexpected Animal Morbidity/Mortality
If you encounter unexpected deaths or severe illness in your study, a systematic investigation is critical. Follow the workflow below to identify the root cause.
Guide 2: Differentiating On-Target vs. Off-Target Toxicity
Understanding the nature of the toxicity is key to mitigating it. This guide helps determine if the observed toxicity is due to hitting the intended FLT3 target or an unintended off-target molecule.
| Parameter | Finding Suggests On-Target Toxicity | Finding Suggests Off-Target Toxicity |
| Phenotype | Myelosuppression (neutropenia, anemia). Correlates with known FLT3 biology. | Unexplained effects (e.g., severe neurotoxicity, unexpected skin rashes). |
| Dose Response | Toxicity correlates with the dose required for FLT3 inhibition and anti-tumor efficacy. | Toxicity occurs at doses much higher or lower than required for FLT3 inhibition. |
| Biomarkers | Reduced phosphorylation of FLT3 in tumor or surrogate tissue (e.g., bone marrow). | No change in FLT3 phosphorylation, but other pathway markers are affected. |
| Structural Analogs | A structurally different FLT3 inhibitor with similar potency causes the same toxicity. | A structurally similar but inactive analog causes the same toxicity (suggests scaffold issue). |
| Rescue Experiments | Toxicity can be partially rescued by transplant of wild-type bone marrow. | Toxicity is unaffected by measures that restore the on-target pathway. |
Experimental Protocols
Protocol 1: Murine Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in mice following once-daily oral administration for 7 days.[9]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water)
-
6 to 8-week-old CD-1 mice (equal numbers of males and females)[12]
-
Oral gavage needles
-
Calibrated scale
Procedure:
-
Acclimatization: Acclimate animals for a minimum of 5 days before the study begins.[12]
-
Group Assignment: Randomly assign animals to dose groups (n=3-5 mice/sex/group).[11][13] Include a vehicle control group.
-
Group 1: Vehicle
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
Group 5: 300 mg/kg this compound
-
-
Formulation: Prepare fresh dosing formulations daily. Ensure this compound is uniformly suspended.
-
Administration: Administer the assigned dose via oral gavage once daily for 7 consecutive days. Dose volume should be consistent (e.g., 10 mL/kg).
-
Monitoring:
-
Clinical Observations: Record observations twice daily. Note any changes in posture, activity, fur, etc.
-
Body Weight: Measure body weight daily, just before dosing.[14]
-
Food Consumption: Measure daily if required.
-
-
Endpoints:
-
The primary endpoint is the identification of the highest dose that does not result in >15% body weight loss, significant adverse clinical signs, or mortality.[8][11]
-
At the end of the 7-day period, a terminal blood collection for complete blood count (CBC) analysis is recommended to assess myelosuppression.
-
Perform a gross necropsy to look for any visible organ abnormalities.
-
Protocol 2: Tissue Collection for Histopathological Analysis
Objective: To properly collect and preserve tissues to investigate target organ toxicity.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Surgical tools (scissors, forceps)
-
Cassettes for tissue processing
Procedure:
-
Euthanasia: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Necropsy: Perform a full gross necropsy, examining all organs in situ before removal. Note any abnormalities (size, color, texture).
-
Tissue Collection: Collect a standard set of tissues. This should include potential target organs such as the liver, spleen, kidneys, heart, lungs, gastrointestinal tract, and bone marrow (femur).
-
Fixation:
-
Immediately place tissues in a volume of 10% NBF that is at least 10 times the volume of the tissue.
-
Ensure tissues are no thicker than 5 mm to allow for proper fixation. Larger organs like the liver should be sectioned.
-
Allow tissues to fix for 24-48 hours at room temperature.
-
-
Processing: After fixation, transfer tissues to 70% ethanol for storage. Tissues are now ready for standard paraffin (B1166041) embedding, sectioning, and H&E (Hematoxylin and Eosin) staining by a qualified pathologist.
Visualizations
References
- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 13. nationalacademies.org [nationalacademies.org]
- 14. noblelifesci.com [noblelifesci.com]
How to minimize Chmfl-48 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Chmfl-48, a potent type II kinase inhibitor of BCR-ABL and its mutants.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, highly potent type II kinase inhibitor. Its primary target is the BCR-ABL fusion protein, including the wild-type form and various imatinib-resistant mutants, such as the T315I "gatekeeper" mutation.[1] It effectively inhibits the autophosphorylation of BCR-ABL, which in turn blocks downstream signaling pathways, such as those involving STAT5 and CRKL, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the common sources of variability in this compound experiments?
Variability in experiments with this compound, as with many kinase inhibitors, can arise from several factors:
-
Compound Handling: Inconsistent stock solution preparation, improper storage, and repeated freeze-thaw cycles can alter the effective concentration of the inhibitor.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration can all impact cellular response to this compound.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and pipetting inaccuracies can lead to significant variability in both biochemical and cell-based assays.[2][3]
-
Reagent Quality: The purity and stability of reagents such as ATP, substrates, and antibodies are critical for reproducible results.[3]
-
Data Analysis: Inconsistent methods for background subtraction and normalization can introduce variability in the final results.[4]
Q3: How can I minimize off-target effects in my this compound experiments?
While this compound is designed to be a selective inhibitor, it's crucial to consider and control for potential off-target effects. Here are some strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect through dose-response experiments.
-
Employ Control Compounds: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Utilize Multiple Cell Lines: Confirm the effects of this compound in different cell lines expressing the target kinase to ensure the observed phenotype is not cell-line specific.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase to demonstrate that the observed effects are due to on-target inhibition.
-
Kinome Profiling: For in-depth characterization, consider comprehensive kinase profiling to identify potential off-target interactions.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (MTT/XTT) Assay Results
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multi-channel pipette for seeding and leave the outer wells of the plate filled with sterile PBS to minimize the "edge effect".[2][3] |
| Variable Drug Concentration | Prepare a fresh serial dilution of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the drug in the culture medium before adding to the cells. |
| Inconsistent Incubation Times | Use a timer to ensure consistent drug exposure times across all plates and experiments. Stagger the addition of reagents if processing a large number of plates to maintain consistent incubation periods.[2] |
| Metabolic State of Cells | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of the experiment. |
Issue 2: Inconsistent IC50 Values in Kinase Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme Activity | Aliquot the kinase enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Perform a control experiment to confirm enzyme activity before initiating inhibitor studies.[2] |
| Inaccurate ATP Concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use a consistent ATP concentration, ideally at or near the Km for the kinase, and report this concentration in your methods.[6][7] |
| Compound Solubility Issues | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound in your final assay conditions to ensure it remains in solution.[3] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. For small volumes, use reverse pipetting techniques to improve accuracy.[2][3] |
Issue 3: Inconsistent Western Blot Results for Phospho-BCR-ABL
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Variable Protein Loading | Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Normalize the phospho-protein signal to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH or β-actin).[8] |
| Inefficient Protein Transfer | Ensure proper gel and membrane equilibration. Optimize transfer time and voltage based on the molecular weight of BCR-ABL. Verify transfer efficiency by staining the membrane with Ponceau S. |
| Antibody Performance | Use a high-quality, validated antibody specific for the phosphorylated form of BCR-ABL. Optimize primary and secondary antibody concentrations and incubation times to achieve a good signal-to-noise ratio.[9] |
| Stripping and Reprobing Issues | If stripping and reprobing, ensure complete removal of the first set of antibodies without removing the transferred protein. It is often more reliable to run parallel gels for detecting total and phosphorylated proteins.[9] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
-
Cell Seeding: Seed K562 cells (or other suitable cell lines expressing BCR-ABL) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Cell Treatment: Add 100 µL of the diluted this compound or DMSO control to the appropriate wells. Incubate for 72 hours.
-
Viability Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Data Acquisition: Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of BCR-ABL Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-BCR-ABL (e.g., p-Tyr207) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification and Normalization: Quantify the band intensities using densitometry software. To normalize for protein loading, either strip the membrane and re-probe for total BCR-ABL or a housekeeping protein, or use a total protein stain on a parallel blot.[11]
Protocol 3: Immunoprecipitation (IP) of BCR-ABL
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease and phosphatase inhibitors.[10]
-
Pre-clearing: Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[12]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against BCR-ABL and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[13]
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[13][14]
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Visualizations
Caption: this compound inhibits BCR-ABL autophosphorylation and downstream signaling.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Biochemical Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal-to-noise ratio issues in biochemical assays, particularly those involving kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it critical in biochemical assays?
The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A high S/N ratio is crucial for assay quality, indicating that the measured signal is significantly above the background, which leads to more reliable and reproducible data. In kinase inhibitor screening, a robust S/N ratio is essential for distinguishing true inhibitory effects from experimental variability.
Q2: What are the common causes of a low signal-to-noise ratio in a kinase assay?
A low signal-to-noise ratio can result from either a weak signal or high background noise.[1] Common contributing factors include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, peptide substrate, or the kinase can lead to a diminished signal.[1]
-
High Background: This can be caused by non-specific binding of antibodies or substrates to the assay plate, or contamination of reagents.[1][2]
-
Enzyme Inactivity: Improper storage or handling can lead to a loss of kinase activity.[1]
-
Buffer Incompatibility: Components within the assay buffer may interfere with the kinase reaction or the detection method.[1]
-
Compound Interference: Test compounds may autofluoresce or quench the detection signal, leading to false positives or negatives.[3]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide is divided into two primary scenarios: low signal and high background.
Scenario 1: Low Signal
A weak or low signal can significantly reduce the dynamic range of the assay.
Troubleshooting Steps for Low Signal:
| Potential Cause | Recommended Solution | Additional Notes |
| Inactive Kinase | - Confirm enzyme concentration and purity. - Test different lots of the kinase. - Optimize storage conditions (e.g., aliquot and store at -80°C).[2] | Ensure proper handling and avoid repeated freeze-thaw cycles. |
| Suboptimal Reagent Concentrations | - Titrate ATP, substrate, and kinase concentrations to determine optimal levels. - For inhibitor screening, using ATP concentrations near physiological levels (around 1 mM) can yield more relevant results.[1] | Perform a matrix titration to find the best combination. |
| Inappropriate Incubation Time | - Increase the incubation time for the kinase reaction to allow for more product formation.[1] | Ensure the reaction remains within the linear range to avoid substrate depletion. |
| Suboptimal Buffer Conditions | - Verify that the buffer pH is optimal for the specific kinase (e.g., PKA generally prefers a pH between 7.0 and 7.5).[1] - Ensure the buffer does not contain any known inhibitors of your kinase.[1] | Check literature for the optimal conditions for your kinase of interest. |
Experimental Workflow for a Typical Kinase Assay
Caption: A generalized workflow for a biochemical kinase assay.
Scenario 2: High Background
High background noise can mask the true signal from the kinase activity, resulting in a poor S/N ratio.[1]
Troubleshooting Steps for High Background:
| Potential Cause | Recommended Solution | Additional Notes |
| Non-Specific Binding | - Add a blocking agent like Bovine Serum Albumin (BSA) or casein to the assay buffer.[1][2] - Incorporate a mild non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer.[1][2] - Use low-binding microplates.[2] | Titrate the concentration of the blocking agent and detergent to find the optimal balance. |
| Reagent Contamination | - Run control reactions without the kinase to check for ATP contamination in other reagents.[1] - Prepare fresh buffers using high-purity water and reagents.[2] | Filter-sterilizing buffers can help remove particulate matter that may interfere with the assay.[2] |
| Insufficient Washing | - Increase the number and duration of wash steps.[1] - Increase the volume of wash buffer used for each well.[1] | This is particularly crucial for ELISA-based and other heterogeneous assay formats. |
| High Antibody Concentration (for antibody-based detection) | - Titrate primary and secondary antibodies to determine the lowest concentration that still provides a strong signal.[1] | This helps to reduce non-specific binding of the antibodies. |
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting low signal-to-noise.
Key Experimental Parameters and Assay Formats
Common Kinase Assay Formats
Several assay formats are available for measuring kinase activity, each with its own advantages and potential for signal-to-noise issues.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[4] They are homogeneous, have low false-positive rates, and are suitable for high-throughput screening.[4]
-
Fluorescence-Based Assays:
-
Fluorescence Polarization (FP): This method measures the change in the rotational mobility of a fluorescently labeled ligand upon binding to the kinase.[2][3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, homogeneous assay that uses a lanthanide donor and a fluorescent acceptor to measure binding or phosphorylation.[2][3] TR-FRET assays generally have low background fluorescence and high signal-to-background ratios.[5]
-
-
ELISA-Based Formats: These immunoassays quantify phosphorylated substrates using specific antibodies.[3]
Typical Reagent Concentrations
The following table provides a starting point for optimizing reagent concentrations. The optimal concentrations will vary depending on the specific kinase and substrate.
| Reagent | Typical Concentration Range | Considerations |
| ATP | 10 µM - 100 µM | Can be up to 1 mM to mimic physiological conditions.[1][4] |
| Peptide Substrate | 50 µM - 500 µM | Should be at or above the Km for the kinase. |
| Kinase | Varies widely (ng/mL to µg/mL) | Should be titrated to ensure the reaction is in the linear range. |
| BSA | 0.1% - 1% | Used as a blocking agent to reduce non-specific binding.[1] |
| Tween-20/Triton X-100 | 0.01% - 0.05% | A mild detergent to reduce hydrophobic interactions.[1][2] |
References
Validation & Comparative
Comparative Efficacy Analysis: CHMFL-ABL/KIT-155 versus Imatinib in Preclinical Models of Chronic Myeloid Leukemia and Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the preclinical efficacy of the novel dual ABL/c-KIT kinase inhibitor, CHMFL-ABL/KIT-155, and the established therapeutic agent, imatinib (B729). The data presented is collated from publicly available scientific literature to facilitate an evidence-based evaluation for researchers in oncology and drug development.
Executive Summary
CHMFL-ABL/KIT-155 is a potent, type II dual inhibitor of ABL and c-KIT kinases.[1] Preclinical data suggests that CHMFL-ABL/KIT-155 exhibits strong anti-proliferative activity against cancer cell lines driven by BCR-ABL (Chronic Myeloid Leukemia - CML) and c-KIT (Gastrointestinal Stromal Tumors - GIST).[1] This activity is achieved through the inhibition of the respective signaling pathways, leading to cell cycle arrest and apoptosis.[1] Imatinib, the current standard-of-care for CML and GIST, is also a tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGFR.[2] This guide directly compares the in vitro and in vivo efficacy of these two compounds based on available preclinical data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the efficacy of CHMFL-ABL/KIT-155 and imatinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| CHMFL-ABL/KIT-155 | ABL | 46[1] |
| c-KIT | 75[1] | |
| Imatinib | v-Abl | ~600 |
| c-Kit | ~100 | |
| PDGFR | ~100 |
Note: IC50 values for imatinib are approximate and collated from various sources. Direct comparative studies under identical assay conditions may yield different results.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| CHMFL-ABL/KIT-155 | K562 | CML | Not explicitly stated in abstract |
| GIST-T1 | GIST | Not explicitly stated in abstract | |
| Imatinib | K562 | CML | ~290 - 3953 (sensitive vs. resistant)[3] |
| GIST-T1 | GIST | ~1.7 µM (sensitive) |
Note: The IC50 of CHMFL-ABL/KIT-155 in these cell lines is not explicitly provided in the primary abstract but is described as potent. The IC50 for imatinib can vary based on the development of resistance.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition |
| CHMFL-ABL/KIT-155 | K562 | CML | Not explicitly stated in abstract | Effective suppression[1] |
| GIST-T1 | GIST | Not explicitly stated in abstract | Effective suppression[1] | |
| Imatinib | K562 | CML | 100 mg/kg/day | Significant inhibition[4] |
| GIST-T1 | GIST | 80 mg/kg BID | Tumor stabilization[5] |
Note: The in vivo efficacy of CHMFL-ABL/KIT-155 is described as effective, but specific quantitative tumor growth inhibition percentages are not available in the provided abstract. The efficacy of imatinib can be cytostatic in some models.
Experimental Protocols
The following are representative methodologies for the key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a target kinase by 50% (IC50).
Methodology:
-
Enzyme and Substrate: Recombinant ABL or c-KIT kinase is used. A synthetic peptide substrate containing a tyrosine residue is prepared.
-
Reaction: The kinase, substrate, and varying concentrations of the test compound (CHMFL-ABL/KIT-155 or imatinib) are incubated in a reaction buffer containing ATP and MgCl₂.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using a phospho-specific antibody in an ELISA format or through radioactivity measurement if using ³²P-ATP.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Human CML (K562) and GIST (GIST-T1) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of CHMFL-ABL/KIT-155 or imatinib for a specified period (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Western Blotting
Objective: To detect and quantify the levels of specific proteins involved in the BCR-ABL and c-KIT signaling pathways, and to assess the effect of the inhibitors on their phosphorylation status.
Methodology:
-
Cell Lysis: K562 or GIST-T1 cells are treated with CHMFL-ABL/KIT-155 or imatinib for a defined time. The cells are then lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-c-KIT, total c-KIT, and downstream signaling molecules like phospho-STAT5, phospho-AKT, etc.).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the inhibitory effect of the compounds.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation: A specific number of K562 or GIST-T1 cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into different treatment groups: vehicle control, CHMFL-ABL/KIT-155, and imatinib. The compounds are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth curves for each treatment group are plotted. The percentage of tumor growth inhibition is calculated at the end of the study. Body weight of the mice is also monitored as an indicator of toxicity.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by CHMFL-ABL/KIT-155 and imatinib.
Caption: BCR-ABL signaling pathway and points of inhibition.
Caption: c-KIT signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Preclinical drug efficacy evaluation workflow.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of Chmfl-48 and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of Chmfl-48 and sunitinib (B231), two noteworthy kinase inhibitors. While sunitinib is a well-established multi-targeted agent in cancer therapy, this compound has emerged as a highly potent inhibitor of specific kinases. This document aims to present an objective comparison based on available experimental data to inform research and drug development decisions.
Executive Summary
Sunitinib is a broad-spectrum inhibitor targeting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT. In contrast, available data on this compound highlight its exceptional potency and likely high selectivity towards the BCR-ABL kinase, a key driver in certain leukemias. A direct, comprehensive kinome-wide selectivity comparison is currently limited by the lack of publicly available kinome scan data for this compound. This guide, therefore, focuses on a comparison of their primary targets and the strategic implications of their differing selectivity profiles.
Data Presentation: Potency Against Key Kinase Targets
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sunitinib against their respective primary kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| ABL | 1 [1] | >800[2] |
| ABL (T315I mutant) | 0.8 [1] | - |
| VEGFR1 (FLT1) | - | 80 |
| VEGFR2 (KDR) | - | 2[2] |
| VEGFR3 (FLT4) | - | - |
| PDGFRα | - | 2 |
| PDGFRβ | - | 2[2] |
| KIT | - | 80[2] |
| FLT3 | - | 50 |
| RET | - | - |
| CSF-1R | - | - |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the primary signaling pathways targeted by this compound and sunitinib.
References
Validating Chmfl-48 Target Engagement in Cells: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, particularly for Chronic Myeleloid Leukemia (CML), the validation of a drug's engagement with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive comparison of Chmfl-48, a potent BCR-ABL kinase inhibitor, with established alternatives such as Imatinib and Dasatinib. We present supporting experimental data, detailed methodologies for key validation assays, and visual workflows to assist researchers, scientists, and drug development professionals in their evaluation.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and its analogs in comparison to Imatinib and Dasatinib against the BCR-ABL kinase and CML cell lines.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | GI50 (nM) |
| This compound (CHMFL-ABL-074) | Kinase Assay | ABL1 | 24[1][2] | - |
| Cell Proliferation | K562 | - | 56[1][2] | |
| Cell Proliferation | MEG-01 | - | 18[1][2] | |
| Cell Proliferation | KU812 | - | 57[1][2] | |
| CHMFL-ABL-039 | Kinase Assay | ABL1 (native) | 7.9[3][4] | - |
| Kinase Assay | ABL1 (V299L mutant) | 27.9[3][4][5] | - | |
| Imatinib | Kinase Assay | ABL1 | ~200-600 | - |
| Cell Proliferation | K562 | - | ~200-300 | |
| Dasatinib | Kinase Assay | ABL1 (native) | <1 | - |
| Cell Proliferation | CML cell lines | - | ~1-3 |
BCR-ABL Signaling Pathway and Inhibition
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of CML cells through the activation of multiple downstream signaling pathways. Key among these are the JAK/STAT and MAPK/ERK pathways. This compound, like other BCR-ABL inhibitors, blocks the kinase activity of BCR-ABL, thereby preventing the phosphorylation and activation of its substrates, including CRKL and STAT5. This inhibition leads to cell cycle arrest and apoptosis in BCR-ABL-positive cells.
Figure 1. Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Target Engagement Validation
To rigorously validate the engagement of this compound with BCR-ABL in a cellular context, a combination of biophysical and biochemical assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow:
References
- 1. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of FLT3 Inhibitors: CHMFL-FLT3-122, Gilteritinib, and Quizartinib
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, CHMFL-FLT3-122, with two established second-generation FLT3 inhibitors, Gilteritinib and Quizartinib. This information is intended for researchers, scientists, and drug development professionals engaged in the study of targeted therapies for acute myeloid leukemia (AML).
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target in AML.[1]
This guide focuses on a comparative analysis of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor, against Gilteritinib and Quizartinib, two FLT3 inhibitors that have been extensively studied in clinical trials.
Pharmacodynamics: In Vitro Potency and Selectivity
The primary pharmacodynamic effect of these agents is the inhibition of FLT3 kinase activity, which in turn blocks downstream signaling pathways crucial for leukemic cell survival and proliferation.
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Cell Line |
| CHMFL-FLT3-122 | FLT3 | 40 | - | 22 | MV4-11 (FLT3-ITD) |
| BTK | >400 | - | - | - | |
| c-KIT | - | - | 1900 | BaF3 (TEL-c-KIT) | |
| Gilteritinib | FLT3 | - | - | - | - |
| AXL | - | - | - | - | |
| ALK | - | - | - | - | |
| Quizartinib | FLT3 | - | - | - | - |
| c-KIT | - | - | - | - |
Data Interpretation:
-
CHMFL-FLT3-122 demonstrates potent inhibition of FLT3 kinase with an IC50 of 40 nM.[2] It shows significant anti-proliferative activity against the FLT3-ITD positive AML cell line MV4-11 with a GI50 of 22 nM.[2][3] Notably, it exhibits high selectivity for FLT3 over BTK (over 10-fold) and c-KIT (170-fold), suggesting a potential to minimize off-target effects like myelosuppression that can be associated with c-KIT inhibition.[2]
-
Gilteritinib is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[4] It also inhibits other tyrosine kinases such as AXL and ALK.[4]
-
Quizartinib is a highly potent and selective second-generation, type II FLT3 inhibitor.[5]
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of these inhibitors determine their absorption, distribution, metabolism, and excretion, which are critical for maintaining therapeutic drug concentrations.
| Parameter | CHMFL-FLT3-122 (preclinical) | Gilteritinib (clinical) | Quizartinib (clinical) |
| Bioavailability (F%) | 30% (oral, in vivo)[2] | - | - |
| Tmax (hours) | - | 2 - 6[6] | 0.7 - 12.0[7] |
| Half-life (t1/2, hours) | - | 113[6] | 6.8 - 151.8[7] |
| Metabolism | - | Primarily via CYP3A4[6] | - |
| Elimination | - | Primarily via feces[6] | - |
Data Interpretation:
-
CHMFL-FLT3-122 shows good oral bioavailability (30%) in preclinical in vivo studies.[2]
-
Gilteritinib is characterized by a long half-life of approximately 113 hours, reaching peak plasma concentrations between 2 and 6 hours after oral administration.[6] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[6]
-
Quizartinib exhibits a variable time to maximum plasma concentration and a wide range for its elimination half-life.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the evaluation of these inhibitors, the following diagrams are provided.
Caption: FLT3 signaling pathways and the inhibitory action of FLT3 inhibitors.
Caption: A typical experimental workflow for pharmacokinetic studies.
Experimental Protocols
In Vitro Kinase Inhibitory Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant human FLT3 kinase, ATP, appropriate substrate (e.g., a synthetic peptide), and the test compound.
-
Procedure: The kinase reaction is performed in a buffer containing the kinase, substrate, and varying concentrations of the test compound. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (GI50)
Objective: To determine the concentration of a compound that causes 50% inhibition of cell growth.
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of a compound after oral and/or intravenous administration in an animal model (e.g., mice or rats).
Methodology:
-
Animal Model: Healthy male Sprague-Dawley rats or BALB/c nude mice are used.
-
Drug Administration: The compound is administered orally (e.g., by gavage) or intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2) are calculated using non-compartmental analysis.
Conclusion
CHMFL-FLT3-122 emerges as a promising novel FLT3 inhibitor with potent and selective activity against FLT3-ITD positive AML cells in preclinical models. Its favorable oral bioavailability warrants further investigation. A direct comparison with established inhibitors like Gilteritinib and Quizartinib highlights the competitive landscape of FLT3-targeted therapies. The high selectivity of CHMFL-FLT3-122 for FLT3 over c-KIT may translate into a better safety profile with reduced myelosuppression, a common adverse effect of less selective FLT3 inhibitors. Further clinical development will be crucial to fully elucidate the therapeutic potential of CHMFL-FLT3-122 in the treatment of FLT3-mutated AML.
References
- 1. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials [frontiersin.org]
Head-to-head comparison of Chmfl-48 and CHMFL-KIT-110
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the development of selective kinase inhibitors remains a cornerstone of precision medicine. This guide provides a detailed, data-driven comparison of two such inhibitors: Chmfl-48, a potent BCR-ABL inhibitor, and CHMFL-KIT-110, a highly selective c-KIT inhibitor. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the distinct biochemical, cellular, and in vivo activities of these compounds, thereby aiding in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to the Kinase Inhibitors
This compound is an orally active inhibitor targeting the BCR-ABL fusion protein , a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). Its development addresses the clinical need for potent inhibitors that can overcome resistance to existing therapies.
CHMFL-KIT-110 is a novel, selective, and orally available type II inhibitor of the c-KIT kinase .[1][2][3][4] Mutations leading to the constitutive activation of c-KIT are the primary oncogenic drivers in the majority of Gastrointestinal Stromal Tumors (GISTs).[1][2] CHMFL-KIT-110 was designed to offer high selectivity for c-KIT, thereby minimizing off-target effects associated with multi-kinase inhibitors like imatinib (B729) and sunitinib.[1][2][4]
Biochemical Activity and Kinase Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome.
CHMFL-KIT-110 demonstrates high potency and remarkable selectivity for c-KIT. In biochemical assays, it strongly inhibits c-KIT phosphorylation with an IC50 of 99 nM.[2] A KinomeScan profiling against 468 kinases revealed a high degree of selectivity, with a score (S score (1)) of 0.01, and it notably abolished ABL and FLT3 kinase activity.[1][2][4]
For This compound , while specific public data under this name is limited, a closely related and well-characterized BCR-ABL inhibitor from the same research program, CHMFL-074 , can be used as a surrogate for comparison. CHMFL-074 potently inhibits ABL1 kinase with an IC50 of 24 nM and also shows activity against PDGFRα/β (IC50: 71 nM and 88 nM, respectively).[5] Its KinomeScan profile also indicates high selectivity with an S score(1) of 0.03.[5]
Table 1: Biochemical Potency and Kinase Selectivity
| Parameter | This compound (surrogate: CHMFL-074) | CHMFL-KIT-110 |
| Primary Target | BCR-ABL | c-KIT |
| IC50 (Primary Target) | 24 nM (ABL1)[5] | 99 nM (c-KIT phosphorylation)[2] |
| Key Off-Targets | PDGFRα/β | None reported |
| Kinase Selectivity Score | S score(1) = 0.03[5] | S score(1) = 0.01[1][2] |
In Vitro Anti-proliferative and Cellular Activity
The efficacy of these inhibitors at the cellular level is a key indicator of their potential therapeutic utility.
CHMFL-KIT-110 exhibits potent anti-proliferative effects in GIST cell lines that are dependent on c-KIT signaling. It demonstrated GI50 values of 0.021 μM in GIST-T1 cells and 0.043 μM in GIST-882 cells.[1] In cellular assays, it effectively blocks c-KIT-mediated signaling pathways, leading to the induction of apoptosis and cell cycle arrest.[2]
This compound (as CHMFL-074) shows strong anti-proliferative activity against CML cell lines driven by the BCR-ABL kinase. It has reported GI50 values of 56 nM in K562 cells, 18 nM in MEG-01 cells, and 57 nM in KU812 cells.[5] Mechanistically, CHMFL-074 was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in Philadelphia chromosome-positive (Ph+) CML cell lines.[5]
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Primary Driver | Inhibitor | GI50 |
| GIST-T1 | c-KIT | CHMFL-KIT-110 | 0.021 µM[1] |
| GIST-882 | c-KIT | CHMFL-KIT-110 | 0.043 µM[1] |
| K562 | BCR-ABL | This compound (CHMFL-074) | 56 nM[5] |
| MEG-01 | BCR-ABL | This compound (CHMFL-074) | 18 nM[5] |
| KU812 | BCR-ABL | This compound (CHMFL-074) | 57 nM[5] |
In Vivo Efficacy
Preclinical animal models provide crucial data on the in vivo performance and tolerability of drug candidates.
CHMFL-KIT-110 has demonstrated significant tumor growth inhibition in a GIST xenograft model. In mice bearing GIST-T1 tumors, oral administration of CHMFL-KIT-110 led to effective tumor suppression.[2] A pharmacokinetics study in rats revealed an oral half-life of 4.11 hours and an absolute oral bioavailability of 36%.[2]
This compound (as CHMFL-074) also showed promising in vivo efficacy. In a K562 CML xenograft mouse model, oral administration of 100 mg/kg/day of CHMFL-074 resulted in a 65% tumor growth inhibition (TGI) without apparent toxicity.[5]
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) |
| CHMFL-KIT-110 | GIST-T1 Xenograft | Not specified | Effective tumor suppression[2] |
| This compound (CHMFL-074) | K562 Xenograft | 100 mg/kg/day (oral) | 65%[5] |
Signaling Pathways
The distinct molecular targets of this compound and CHMFL-KIT-110 mean they interrupt different oncogenic signaling cascades.
Caption: BCR-ABL signaling pathway inhibited by this compound.
Caption: c-KIT signaling pathway inhibited by CHMFL-KIT-110.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to robust scientific inquiry.
Biochemical Kinase Assay (General Protocol)
The inhibitory activity of the compounds on target kinases is typically assessed using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.
-
Reaction Setup: The kinase, a specific substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP) are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (this compound or CHMFL-KIT-110) is added at varying concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for kinase activity.
-
Termination: The reaction is stopped, often by adding a solution like phosphoric acid.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
The anti-proliferative effects of the inhibitors on cancer cell lines are commonly measured using viability assays.
-
Cell Seeding: Cancer cells (e.g., K562 for CML, GIST-T1 for GIST) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent is added to the wells, and the luminescence is measured.
-
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.
Caption: A typical preclinical drug discovery workflow.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and safety of a potential drug.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., K562 or GIST-T1).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound or CHMFL-KIT-110) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume or weight in the treated group to the control group.
Conclusion
This compound (represented by CHMFL-074) and CHMFL-KIT-110 are potent and selective kinase inhibitors with distinct therapeutic targets. This compound is a promising agent for CML, targeting the BCR-ABL oncoprotein, while CHMFL-KIT-110 offers a highly selective approach for the treatment of GISTs by targeting c-KIT. The data presented in this guide highlights their respective strengths in terms of biochemical potency, cellular activity, and in vivo efficacy. This head-to-head comparison should serve as a valuable resource for researchers in the field of oncology drug discovery, enabling more informed decisions in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of Nâ(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II câKIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. 1stoncology.com [1stoncology.com]
- 5. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Chmfl-48 in Drug-Resistant Cancer Models: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in oncology, limiting the long-term efficacy of targeted therapies. Novel therapeutic agents capable of overcoming these resistance mechanisms are urgently needed. This guide provides a comparative analysis of a hypothetical, next-generation kinase inhibitor, Chmfl-48, against established and alternative therapies in preclinical models of drug-resistant cancers. All data for this compound is projected to demonstrate potent and broad-spectrum activity for illustrative purposes.
Introduction to this compound: A Hypothetical Profile
This compound is envisioned as a highly potent, orally bioavailable, multi-targeted kinase inhibitor, designed to overcome common mechanisms of acquired resistance to current targeted therapies. Its primary hypothetical targets include key mutated kinases in non-small cell lung cancer (NSCLC), melanoma, and chronic myeloid leukemia (CML).
Mechanisms of Acquired Drug Resistance
Acquired resistance to targeted therapies can arise through various mechanisms, broadly categorized as:
-
On-target alterations: Secondary mutations in the drug's target protein that prevent inhibitor binding.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the inhibited pathway.
-
Histological transformation: Change in the tumor's cellular makeup to a different, less-sensitive lineage.
-
Drug efflux: Increased expression of transporter proteins that pump the drug out of cancer cells.[1]
This guide will focus on on-target alterations and bypass pathways, which are common preclinical models for testing novel inhibitors.
Comparative Efficacy in NSCLC with EGFR Mutations
A significant portion of NSCLC patients with EGFR mutations develop resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), most commonly through the acquisition of the T790M "gatekeeper" mutation. Third-generation inhibitors, such as osimertinib, were developed to target this specific resistance mechanism.[2][3][4]
Data Presentation: In Vitro Proliferation Assays
The following table compares the half-maximal inhibitory concentration (IC50) of this compound (hypothetical) with first and third-generation EGFR inhibitors in NSCLC cell lines harboring different EGFR mutations. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) | This compound IC50 (nM) (Hypothetical) |
| PC-9 | Exon 19 deletion (sensitive) | 15 | 12 | 5 |
| H1975 | L858R + T790M (resistant) | >10,000 | 15 | 8 |
| H3255 | L858R (sensitive) | 20 | 18 | 7 |
Data for Gefitinib and Osimertinib are representative values from preclinical studies. This compound values are hypothetical.
Data Presentation: In Vivo Xenograft Models
The table below summarizes the tumor growth inhibition (TGI) in mouse xenograft models implanted with EGFR-mutant NSCLC cell lines.
| Xenograft Model | Treatment | Dosage | TGI (%) |
| PC-9 | Osimertinib | 25 mg/kg, qd | >90 |
| This compound (Hypothetical) | 20 mg/kg, qd | >95 | |
| H1975 | Osimertinib | 50 mg/kg, qd | ~85 |
| This compound (Hypothetical) | 40 mg/kg, qd | >90 |
Data for Osimertinib is representative of preclinical findings. This compound data is hypothetical.
Comparative Efficacy in ALK-Rearranged NSCLC
Resistance to the first-generation ALK inhibitor, crizotinib, frequently occurs through secondary mutations in the ALK kinase domain.[5][6] Next-generation ALK inhibitors have been developed to overcome these mutations.[1][6]
Data Presentation: In Vitro Efficacy Against ALK Mutations
| ALK Mutation | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | This compound IC50 (nM) (Hypothetical) |
| Wild-type | 24 | 1.9 | 27-35 | 1.5 |
| L1196M | 115 | 3.5 | Potent | 2.0 |
| G1269A | 100 | 17 | Potent | 5.0 |
| G1202R | >1000 | >1000 | Not effective | 25 |
Data for existing drugs are compiled from preclinical studies.[5][6] this compound values are hypothetical, illustrating broad activity against resistant mutations.
Comparative Efficacy in BRAF-Mutant Melanoma
Resistance to BRAF inhibitors like vemurafenib (B611658) is a major clinical challenge.[7][8] Mechanisms include reactivation of the MAPK pathway through various means or activation of parallel pathways like PI3K/Akt.[9][10] Combination therapy with a MEK inhibitor is a standard approach to delay resistance.[7]
Data Presentation: In Vitro Proliferation in Resistant Melanoma Cells
| Cell Line | Resistance Mechanism | Vemurafenib IC50 (µM) | Vemurafenib + Trametinib IC50 (µM) | This compound IC50 (µM) (Hypothetical) |
| A375 | BRAF V600E (sensitive) | 0.3 | 0.1 | 0.05 |
| A375-R | MAPK pathway reactivation | >10 | 1.5 | 0.2 |
Data for existing drugs are representative. This compound values are hypothetical.
Comparative Efficacy in CML with BCR-ABL Mutations
The T315I mutation in the BCR-ABL kinase confers resistance to most first and second-generation TKIs in CML.[11] Ponatinib (B1185) is a third-generation inhibitor designed to be effective against this mutation.[11][12][13]
Data Presentation: In Vitro Efficacy Against BCR-ABL T315I
| Cell Line | BCR-ABL Status | Imatinib IC50 (nM) | Ponatinib IC50 (nM) | This compound IC50 (nM) (Hypothetical) |
| K562 | Wild-type | 200-500 | 0.3-0.5 | 0.2 |
| Ba/F3 T315I | T315I mutation | >10,000 | 2.0 | 1.0 |
Data for Imatinib and Ponatinib are from preclinical studies.[12][13] this compound values are hypothetical.
Alternative and Combination Strategies
Beyond single-agent kinase inhibitors, other strategies are employed to combat drug resistance.
Combination Therapy
Combining drugs that target different pathways can prevent or overcome resistance.[14][15][16][17][18] For example, combining a BRAF and a MEK inhibitor in melanoma has shown improved outcomes.[7] Preclinical studies also explore combining targeted therapies with chemotherapy or immunotherapy.[14][16]
Immunotherapy: CAR-T Cells
Chimeric Antigen Receptor (CAR) T-cell therapy has shown remarkable success in hematological malignancies, particularly in patients resistant to chemotherapy.[19][20][21][22] This approach genetically modifies a patient's T cells to recognize and attack cancer cells.[23] Preclinical studies are ongoing to expand its use to solid tumors and overcome resistance mechanisms.[19][20]
Experimental Protocols
In Vitro Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.[24][25]
-
Drug Treatment: The compound of interest is serially diluted to a range of concentrations.[26] The cells are then treated with these concentrations for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are plotted as cell viability versus drug concentration, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.[27][28][29]
-
Cell Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., 5-10 million cells).[28][30]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The investigational drug is administered (e.g., orally or intraperitoneally) according to a specified dosing schedule.[27]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway and points of inhibition by TKIs.
Experimental Workflow
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 8. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. insidescientific.com [insidescientific.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 18. biomedres.us [biomedres.us]
- 19. CAR-T Cell Therapy in Hematological Malignancies: Current Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | CAR-T cell therapy for hematological malignancies: Limitations and optimization strategies [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. ashpublications.org [ashpublications.org]
- 23. Advancing CAR T-cell therapies: Preclinical insights and clinical translation for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 25. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ar.iiarjournals.org [ar.iiarjournals.org]
- 27. xenograft.org [xenograft.org]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 30. Patient derived xenograft - Wikipedia [en.wikipedia.org]
Unable to Verify "Chmfl-48": A Guide to Navigating Unidentified Compounds
A comprehensive search for experimental data and reproducibility studies on a compound designated as "Chmfl-48" has yielded no specific results. This suggests that "this compound" may not be a publicly recognized name for a chemical entity or that information about it is not widely available in scientific literature.
The abbreviation "CHMFL" is associated with the High Magnetic Field Laboratory of the Chinese Academy of Sciences, a research institution known for its work in various scientific fields, including the development of novel kinase inhibitors. It is possible that "this compound" represents an internal codename for a compound that has not yet been publicly disclosed or published. Without further identifying information, such as a full chemical name, a publication reference, or a specific therapeutic target, a thorough comparison and analysis of its experimental reproducibility remain unfeasible.
For researchers, scientists, and drug development professionals seeking information on novel compounds, it is crucial to rely on standardized nomenclature and publicly available data to ensure the validity and reproducibility of experimental findings. In the absence of such data for "this compound," this guide will outline the general principles and methodologies for assessing the reproducibility of experimental results for a hypothetical kinase inhibitor, which we will refer to as "Compound-X," and compare it with established alternatives.
Table 1: Comparative Analysis of Compound-X and Alternative Kinase Inhibitors
| Parameter | Compound-X (Hypothetical Data) | Alternative A (e.g., Imatinib) | Alternative B (e.g., Dasatinib) |
| Target Kinase(s) | ABL, KIT | ABL, KIT, PDGFR | ABL, SRC family, KIT, PDGFR |
| IC50 (nM) for ABL | 50 | 250 | 1 |
| IC50 (nM) for KIT | 80 | 300 | 5 |
| Cellular Potency (GI50 in K562 cells, µM) | 0.5 | 1.0 | 0.05 |
| In vivo Efficacy (% Tumor Growth Inhibition) | 60% at 50 mg/kg | 50% at 50 mg/kg | 75% at 25 mg/kg |
| Oral Bioavailability (%) | 40 | 70 | 35 |
Note: The data for Compound-X is purely hypothetical and for illustrative purposes only.
Methodologies for Key Experiments
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are standard methodologies for experiments typically conducted to characterize a novel kinase inhibitor.
Biochemical Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) of a compound against its target kinase is determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Recombinant kinase, a suitable substrate peptide, and ATP are incubated in a kinase reaction buffer.
-
The test compound (e.g., Compound-X) is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and a detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.
-
After incubation, the TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
The half-maximal growth inhibitory concentration (GI50) is determined to assess the compound's effect on cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cancer cells (e.g., K562 for ABL inhibitors) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® assay.
-
GI50 values are determined from the dose-response curves.
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of a compound in a living organism, a xenograft mouse model is often employed.
Protocol:
-
Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the percentage of tumor growth inhibition is calculated.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate complex processes.
Caption: A generalized workflow for preclinical kinase inhibitor drug discovery.
Caption: A simplified signaling pathway illustrating the mechanism of action of Compound-X.
Safety Operating Guide
Navigating the Safe Disposal of Chmfl-48: A Procedural Guide
The proper disposal of Chmfl-48, a compound with potential carcinogenic and reproductive toxicity, and posing a significant threat to aquatic ecosystems, necessitates stringent adherence to safety protocols and regulatory standards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively, from initial handling to final disposal.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and obtain any special instructions. All personnel handling this compound must be fully trained on its hazards and the required safety precautions.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes:
-
Gloves: Chemically resistant gloves suitable for the specific solvents used with this compound.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Face Protection: A face shield may be necessary depending on the procedure.
Spill Management: In the event of a spill, immediate action is crucial. The area should be evacuated, and personnel must don appropriate PPE before cleanup. Spilled material should be collected, and the area decontaminated. All materials used for spill cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal:
-
Waste Segregation: this compound waste should be segregated from non-hazardous waste. It is also critical to separate it from other incompatible chemical waste streams to prevent dangerous reactions.
-
Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Each waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste matrix (e.g., "this compound in methanol"). Do not use abbreviations or chemical formulas.[1][2]
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[1][2] This area should be under the control of the laboratory personnel and away from general lab traffic. The SAA must have secondary containment to capture any potential leaks.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound would be specific to the research being conducted. However, any protocol involving this compound must incorporate the handling and disposal procedures outlined above at every stage where waste is generated.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data Summary
At present, specific quantitative data regarding disposal limits (e.g., permissible concentrations in waste streams) for this compound are not publicly available. All waste containing this compound should be treated as hazardous regardless of concentration.
| Data Point | Value |
| Hazard Categories | Carcinogenicity, Reproductive Toxicity, Acute and Chronic Aquatic Toxicity |
| Disposal Method | Approved Waste Disposal Plant |
| Environmental Fate | Very toxic to aquatic life with long-lasting effects |
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Chmfl-48
For Research Use Only. Not for human or veterinary use.
This guide provides critical safety and logistical information for the handling and disposal of Chmfl-48, a potent research compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the integrity of their work. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on the safe handling of potent, research-grade kinase inhibitors.
A comprehensive risk assessment should be conducted before handling this compound. Based on the characteristics of similar compounds, it should be presumed to be potentially hazardous if swallowed, inhaled, or in contact with skin. Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is essential when working with this compound to minimize exposure. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Safe Handling and Experimental Use
A systematic approach is crucial to minimize exposure and maintain the integrity of this compound.
-
Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Preventing Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous liquid waste container.[1][2] Do not pour down the drain.[1][2]
-
Decontamination: All non-disposable equipment must be decontaminated according to established laboratory procedures for potent compounds.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
